Ingenol-5,20-acetonide
Description
Properties
CAS No. |
77573-43-4 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S,5R,6R,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14?,15-,16+,17+,19-,22?,23-/m1/s1 |
InChI Key |
ONMDPPVVEFWDOD-IYPAEISKSA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C3C=C4COC(O[C@H]4[C@]5(C1(C3=O)C=C([C@@H]5O)C)O)(C)C |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ingenol-5,20-acetonide: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid extracted from plants of the Euphorbia genus. While ingenol and its esters exhibit potent biological activities, including protein kinase C (PKC) activation, this compound serves as a crucial protected form, enabling regioselective modification at other positions of the ingenol core. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic utility of this compound, with a focus on its role in the preparation of biologically active ingenol derivatives. Detailed experimental protocols and workflow diagrams are provided to support researchers in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is characterized by the core ingenane (B1209409) skeleton with a cyclic acetal (B89532) protecting the hydroxyl groups at the C5 and C20 positions. This protection enhances the compound's stability compared to the parent ingenol and prevents these hydroxyl groups from participating in reactions, thereby directing functionalization to the C3 hydroxyl group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77573-43-4 | [] |
| Molecular Formula | C₂₃H₃₂O₅ | [2] |
| Molecular Weight | 388.50 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Methanol, Acetone (B3395972), Dichloromethane (B109758), Ethyl Acetate, and DMSO. | [] |
| Solubility in DMSO | 50 mg/mL | [] |
| Stability | Stable under mild conditions. Sensitive to strong acids or bases and high temperatures. | [] |
| Storage Conditions | Store at -20°C for long-term stability (up to 1 year). For solutions in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [2] |
| Chirality | Contains multiple chiral centers and is optically active. | [] |
Synthesis and Preparation
This compound is prepared from its parent compound, ingenol, which can be isolated from the seeds of Euphorbia lathyris L. The synthesis involves the selective protection of the C5 and C20 diol as a cyclic acetonide.
General Experimental Protocol for Acetonide Protection of Diols
The formation of an acetonide from a 1,2- or 1,3-diol is a standard protection strategy in organic synthesis. A general and efficient method involves the use of acetone with a cation exchange resin as a catalyst. This method is advantageous due to its mild conditions and the reusability of the catalyst.[3]
Materials:
-
1,2- or 1,3-diol (e.g., Ingenol)
-
Acetone (anhydrous)
-
Cation exchange resin (e.g., Amberlyst-15)
-
Anhydrous Toluene (optional, as solvent)
Procedure:
-
To a solution of the diol in either acetone (used as both reactant and solvent) or toluene, add the cation exchange resin.
-
The reaction mixture is stirred at room temperature for 5-10 hours. Alternatively, the mixture can be refluxed to reduce the reaction time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resin is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on neutral alumina (B75360) or silica (B1680970) gel to yield the pure acetonide.[3]
The logical workflow for the protection of ingenol to yield this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Role in the Semisynthesis of Biologically Active Ingenol Esters
The primary utility of this compound is as a key intermediate in the semisynthesis of potent biological agents, such as Ingenol 3-angelate (also known as ingenol mebutate or PEP005), the active ingredient in the FDA-approved drug Picato® for actinic keratosis.[4] The acetonide protection at C5 and C20 allows for the regioselective esterification of the C3 hydroxyl group.
Experimental Protocol: Synthesis of Ingenol-3-angelate-5,20-acetonide
A high-yielding and stereoconservative method for the angeloylation of this compound has been developed. This method is crucial as it prevents the isomerization of the desired Z-form (angelate) to the less active E-form (tiglate).[4]
Materials:
-
This compound
-
Angelic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (B92270) (as solvent and base)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
This compound is dissolved in pyridine at room temperature.
-
DMAP is added to the solution.
-
Angelic anhydride is then added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, Ingenol-3-angelate-5,20-acetonide, is then taken to the next deprotection step.
Experimental Protocol: Deprotection to Ingenol 3-angelate
The final step is the removal of the acetonide protecting group to yield the biologically active compound.
Materials:
-
Ingenol-3-angelate-5,20-acetonide
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
The crude Ingenol-3-angelate-5,20-acetonide is dissolved in a suitable solvent such as THF or acetonitrile.
-
Aqueous hydrochloric acid is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The product, Ingenol 3-angelate, is then isolated and purified, typically by chromatography.[5]
The following diagram illustrates the synthetic workflow from this compound to a final active product.
Caption: Workflow for the synthesis of Ingenol 3-angelate.
Reaction Yields
The yields for the synthesis of ingenol esters from this compound are highly dependent on the specific reagents and conditions used. For example, in the synthesis of ingenol disoxate, a microwave-assisted coupling of this compound achieved a 94% yield, and the subsequent deprotection step proceeded with a 69% yield.[5]
Biological Activity Context and Signaling Pathways of Derivatives
This compound itself is not considered biologically active. Its primary function is to serve as a stable, protected intermediate. The biological activity of ingenol-based drugs is critically dependent on the free hydroxyl groups, particularly at C5 and C20, and the nature of the ester group at C3.
The deprotected and esterified derivatives, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC) isoforms, particularly PKCδ.[6] Activation of PKC initiates a dual mechanism of action:
-
Direct Cytotoxicity: Induction of rapid, necrotic cell death in tumor cells.
-
Immune Response: Stimulation of a local inflammatory response, leading to the elimination of remaining cancer cells.
The signaling cascade initiated by ingenol mebutate involves the activation of the Ras/Raf/MEK/ERK pathway, which plays a central role in cell proliferation, differentiation, and apoptosis.
The diagram below illustrates the simplified signaling pathway for ingenol mebutate, a key derivative synthesized from this compound.
Caption: Simplified signaling pathway of Ingenol Mebutate.
Conclusion
This compound is a vital tool in the field of medicinal chemistry, providing a stable and versatile platform for the synthesis of complex, biologically active ingenol esters. Its role as a protected intermediate is fundamental to achieving the regioselectivity required for producing potent drug candidates like ingenol mebutate. The methodologies outlined in this guide for its use in synthesis, coupled with an understanding of the biological context of its derivatives, provide a solid foundation for researchers engaged in the development of novel therapeutics based on the ingenane scaffold. Further research into the total synthesis of ingenol and the development of new ester derivatives will continue to rely on the strategic use of protected intermediates such as this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. Ingenol and its esters are of significant interest to the scientific community due to their potent biological activities, including the activation of Protein Kinase C (PKC) isoforms, which play a crucial role in various cellular signaling pathways. This technical guide provides comprehensive information on this compound, including its chemical identity, physicochemical properties, and its role as a synthetic intermediate. Furthermore, this guide details experimental protocols for the investigation of the biological activities of ingenol compounds and illustrates the key signaling pathways they modulate.
Chemical Identifier and Physicochemical Properties
The Chemical Abstracts Service (CAS) number for this compound is 77573-43-4 . A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77573-43-4 | [1][2][3] |
| Molecular Formula | C₂₃H₃₂O₅ | [4] |
| Molecular Weight | 388.50 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically) | [2] |
| Solubility | Soluble in DMSO (50 mg/mL), methanol, acetone, dichloromethane (B109758), and ethyl acetate (B1210297). | [4] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Synthesis of this compound: Experimental Protocol
Objective: To protect the cis-diol at the C-5 and C-20 positions of ingenol via the formation of a cyclic acetonide.
Materials:
-
Ingenol
-
Anhydrous Dichloromethane (DCM) or Acetone
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve ingenol (1 equivalent) in anhydrous dichloromethane or acetone.
-
Addition of Reagents: To the stirred solution, add an excess of 2,2-dimethoxypropane (typically 3-5 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting ingenol spot and the appearance of a new, less polar product spot.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Note: This is a generalized protocol. The specific reaction conditions, such as solvent, catalyst, and reaction time, may require optimization for the ingenol substrate.
Biological Activity and Signaling Pathways
Ingenol derivatives, such as the well-studied ingenol-3-angelate (also known as ingenol mebutate), are potent modulators of Protein Kinase C (PKC).[6] While specific studies on the biological activity of this compound are limited, the functional consequences of PKC activation by ingenol esters are well-documented and provide a framework for its expected biological effects.
Protein Kinase C (PKC) Activation
Ingenol esters act as agonists for PKC isoforms, leading to the activation of downstream signaling cascades.[6] One of the key pathways activated is the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[7][8]
Figure 1: Ingenol Ester-Mediated PKC/MEK/ERK Signaling Pathway.
Induction of Apoptosis
Ingenol esters have been shown to induce apoptosis in various cancer cell lines.[9][10] This pro-apoptotic effect can be mediated through both intrinsic and extrinsic pathways, often involving the activation of caspases. Some studies suggest that the apoptotic effects of certain ingenol esters may be independent of NF-κB activation.[11]
Figure 2: Generalized Apoptosis Induction by Ingenol Esters.
Modulation of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Ingenol esters can modulate NF-κB activity, although the specific effects can be cell-type dependent.[10][12] In some contexts, ingenol esters can lead to the activation of NF-κB, while in others, they may have inhibitory effects.
Figure 3: Modulation of the NF-κB Signaling Pathway by Ingenol Esters.
Experimental Protocols for Biological Assays
The following are detailed protocols for assessing the biological activity of ingenol compounds. These methods are generally applicable and may require optimization for specific cell lines and experimental conditions.
PKC Kinase Activity Assay
This protocol describes an in vitro assay to measure the activation of purified PKC isoforms by an ingenol compound.
Materials:
-
Purified PKC isoforms (e.g., PKCα, PKCδ)
-
This compound or other ingenol derivative
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Lipid vesicles (e.g., phosphatidylserine)
-
ATP, [γ-³²P]ATP or a fluorescent ATP analog
-
PKC substrate peptide
-
Kinase assay buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (B164497) by sonication or extrusion.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.
-
Compound Addition: Add varying concentrations of this compound, PMA (positive control), or vehicle (negative control) to the reaction mixtures.
-
Initiate Reaction: Start the kinase reaction by adding ATP and [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper or use a filtration-based method to separate the phosphorylated substrate from the free ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter or the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of PKC activation relative to the positive control (PMA).
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol details the detection of apoptosis in a cell line treated with an ingenol compound using Annexin V-FITC and Propidium Iodide (PI) staining.[9]
Materials:
-
Cell line of interest
-
This compound or other ingenol derivative
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the ingenol compound for a specified duration (e.g., 24-48 hours). Include untreated and positive control (e.g., staurosporine-treated) wells.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound is a key synthetic intermediate for the development of novel ingenol-based compounds with potential therapeutic applications. Its ability to protect the C-5 and C-20 hydroxyl groups allows for selective modification at other positions of the ingenol core. The biological activities of ingenol esters are primarily driven by their interaction with PKC, leading to the modulation of critical signaling pathways involved in cell fate. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the synthesis and biological functions of this compound and related compounds. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a synthetically valuable derivative of ingenol (B1671944), a complex diterpenoid isolated from plants of the Euphorbia genus. While ingenol and its esters, notably ingenol mebutate (ingenol-3-angelate), have been the subject of extensive biological investigation due to their potent activation of Protein Kinase C (PKC), this compound primarily serves as a key intermediate in the chemical synthesis of these more biologically active molecules.[1][2] The acetonide group protects the hydroxyl moieties at the C5 and C20 positions, enabling selective derivatization at other sites on the ingenol scaffold.[2] This guide provides a comprehensive overview of the known biological context of this compound, focusing on the activity of its parent compound, ingenol, and its clinically relevant derivatives.
Core Biological Activity: Protein Kinase C (PKC) Modulation
The primary molecular target of ingenol and its derivatives is Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Binding Affinity and Activation
| Compound | Target | Parameter | Value | Reference |
| Ingenol | Protein Kinase C (PKC) | Ki | 30 µM | [3] |
The relatively low affinity of ingenol for PKC suggests that while the core scaffold is recognized by the enzyme, it is not a potent activator. The biological potency of this class of compounds is dramatically increased with esterification at the C3 position, as seen with ingenol mebutate.
Use as a Synthetic Intermediate
This compound is a crucial tool for medicinal chemists exploring the structure-activity relationships of the ingenol scaffold. The protection of the C5 and C20 hydroxyls allows for precise chemical modifications, leading to the synthesis of novel esters with potentially improved therapeutic properties.
Caption: Synthetic workflow for producing biologically active ingenol esters.
Biological Activity of Related Ingenol Derivatives
The biological effects of the ingenol class are best understood through the extensive research on its derivatives. Ingenol mebutate (PEP005), in particular, has been widely studied and was approved for the topical treatment of actinic keratosis.
Cellular Effects of Ingenol Mebutate
-
PKC Activation: Ingenol mebutate is a potent activator of PKC, particularly the delta isoform (PKCδ).
-
Induction of Apoptosis: Activation of PKCδ by ingenol mebutate triggers downstream signaling cascades that lead to programmed cell death in cancer cells.
-
Pro-inflammatory Response: Ingenol mebutate induces a localized inflammatory response, characterized by the release of cytokines and recruitment of neutrophils, which contributes to its therapeutic effect in skin lesions.
-
Cell Cycle Arrest: Some derivatives of ingenol have been shown to cause cell cycle arrest, inhibiting the proliferation of cancer cells.
Signaling Pathways Modulated by Ingenol Mebutate
The activation of PKC by ingenol mebutate initiates several downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Caption: Key signaling pathways modulated by ingenol mebutate.
Experimental Protocols
Detailed below are representative protocols for assays that would be used to characterize the biological activity of this compound and its derivatives.
Protein Kinase C (PKC) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for PKC.
-
Reagents: Purified recombinant human PKC isoforms, [3H]-phorbol 12,13-dibutyrate ([3H]PDBu), phosphatidylserine, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compound (this compound).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphatidylserine, and purified PKC enzyme.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the binding reaction by adding a constant concentration of [3H]PDBu.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the amount of bound [3H]PDBu on the filters using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific [3H]PDBu binding) can be calculated. The Ki can then be determined using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents: Cell line of interest (e.g., HaCaT keratinocytes, A375 melanoma cells), complete cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins like ERK and Akt.
-
Reagents: Cell line of interest, complete culture medium, test compound, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat with the test compound for various time points.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein activation.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a pivotal molecule in the field of medicinal chemistry, enabling the synthesis of a wide array of biologically active ingenol derivatives. While direct data on its own biological activity is scarce, the extensive research on its parent compound, ingenol, and its ester derivatives, such as the potent PKC activator ingenol mebutate, provides a robust framework for understanding the potential biological interactions of the ingenol scaffold. Future research may focus on the direct biological evaluation of this compound to fully elucidate its pharmacological profile. However, its primary and currently understood value lies in its role as a versatile synthetic intermediate for the development of novel therapeutics.
References
Ingenol-5,20-acetonide as a Protein Kinase C (PKC) Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a diterpenoid natural product isolated from plants of the Euphorbia genus. While ingenol itself is a weak activator of Protein Kinase C (PKC), its derivatives, particularly esters at the C3 position, have demonstrated potent and varied activities as PKC modulators. This compound serves as a crucial building block in the synthesis of more stable and potent ingenol derivatives, such as ingenol mebutate (PEP005) and ingenol disoxate, which have been investigated for their therapeutic potential, notably in the treatment of actinic keratosis. This guide provides an in-depth overview of this compound in the context of PKC activation, summarizing available data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Core Concepts: Ingenol Derivatives and PKC Activation
Protein Kinase C is a family of serine/threonine kinases that play critical roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of PKC is a key mechanism through which ingenol derivatives exert their biological effects. The parent compound, ingenol, has been shown to bind to and activate PKC, albeit with lower potency compared to its esterified analogues.
The acetonide protection at the C5 and C20 positions in this compound is a strategic chemical modification that allows for selective derivatization at other positions of the ingenol core, leading to the development of compounds with improved pharmacological profiles.
Quantitative Data
Direct quantitative data on the binding affinity (Ki) and activation potency (EC50) of this compound for various PKC isozymes is limited in publicly available literature. However, data for the parent compound, ingenol, and its more extensively studied derivatives provide valuable context.
| Compound | Parameter | Value | Target(s) | Reference(s) |
| Ingenol | Ki | 30 µM | Protein Kinase C | [1] |
| Ingenol | EC50 | 30 µM - 1 mM | Various cell systems | [1] |
| Ingenol Mebutate (PEP005) | EC50 | Low nanomolar range | Myeloid leukemia cells | [2] |
Note: The data for ingenol suggests that this compound, being structurally closer to the parent compound, is likely a nejmírně potent PKC activator compared to its ester derivatives. Its primary significance lies in its utility as a synthetic precursor.
Signaling Pathways
Activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. A prominent pathway implicated in the cellular response to these compounds is the PKC/MEK/ERK pathway. Activation of specific PKC isoforms, particularly PKCδ, can lead to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase). This signaling cascade can ultimately influence gene expression and mediate cellular responses such as apoptosis and inflammation.[3]
PKC Activation and Downstream Signaling
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ingenol-5,20-acetonide and its Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key intermediate in the synthesis of various ingenol (B1671944) derivatives, a class of diterpenoid compounds that have garnered significant interest in cancer research. While this compound itself is primarily a synthetic precursor, its derivatives, most notably Ingenol Mebutate (also known as PEP005), have demonstrated potent anti-cancer activities. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and key laboratory protocols related to this compound and its prominent derivatives in the context of cancer research.
The primary mechanism of action of ingenol derivatives involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream signaling events that can induce both apoptosis and necrosis in cancer cells.[1][2] Furthermore, these compounds are known to stimulate an inflammatory response, contributing to their anti-tumor effects.[3]
Data Presentation: Cytotoxicity of Ingenol Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, its derivatives have been widely studied. The following table summarizes the 50% inhibitory concentration (IC50) values of Ingenol Mebutate (PEP005) and other ingenol derivatives across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Ingenol Mebutate (PEP005) | K562 | Chronic Myeloid Leukemia | ~1 µM | [4] |
| Ingenol Mebutate (PEP005) | HuT-78 | Cutaneous T-Cell Lymphoma | 50 nM (effective concentration) | |
| Ingenol Mebutate (PEP005) | HH | Cutaneous T-Cell Lymphoma | 50 nM (effective concentration) | |
| Ingenol Mebutate (PEP005) | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM (72h) | |
| Ingenol Mebutate (PEP005) | HSC-5 | Squamous Cell Carcinoma | 200-300 µM | [1] |
| Ingenol Mebutate (PEP005) | HeLa | Cervical Cancer | 200-300 µM | [1] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than Ingenol Mebutate | [4] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | Keratinocytes | 0.39 µM (24h) | |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker | Keratinocytes | 0.32 µM (24h) |
Core Mechanisms of Action and Signaling Pathways
The anticancer effects of ingenol derivatives are primarily mediated through the activation of the Protein Kinase C (PKC) family of enzymes. This activation triggers a dual mechanism of cell death: direct cytotoxicity through the induction of apoptosis and necrosis, and an immune-mediated response.[1][2]
Protein Kinase C (PKC) Activation
Ingenol Mebutate is a broad-spectrum activator of classical and novel PKC isoforms.[5] The pro-apoptotic effects, particularly in leukemia cells, are largely mediated through the activation of PKCδ.[5][6] Upon activation by Ingenol Mebutate, PKCδ translocates to different cellular compartments, including the nucleus, to initiate downstream signaling.
MAPK/ERK Signaling Pathway
Activation of PKC by ingenol derivatives leads to the stimulation of the Raf/MEK/ERK (MAPK) signaling cascade.[7] This pathway is crucial in regulating cellular processes like proliferation and apoptosis. The sustained activation of this pathway can contribute to the pro-apoptotic effects of ingenol compounds.
PI3K/AKT Signaling Pathway
Ingenol Mebutate has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[7] This pathway is a critical promoter of cell survival, and its inhibition by ingenol derivatives further contributes to their pro-apoptotic activity.
Induction of Apoptosis
A key outcome of the signaling changes induced by ingenol derivatives is the induction of apoptosis. This programmed cell death is characterized by the activation of caspases and DNA fragmentation. Ingenol Mebutate has been shown to induce apoptosis in various cancer cell lines, often in a caspase-dependent manner.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ingenol derivatives on cancer cells.
Western Blot Analysis for PKC and Downstream Signaling
This protocol is designed to assess the activation or inhibition of PKC and its downstream targets, such as ERK and AKT, following treatment with an ingenol derivative.
1. Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency in appropriate media.
-
Treat cells with the desired concentrations of the ingenol derivative or vehicle control for specified time points (e.g., 10, 30, 60 minutes for phosphorylation events).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., PKCδ, ERK1/2, AKT) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with an ingenol derivative.[8][9]
1. Cell Culture and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the ingenol derivative or vehicle control for the desired duration (e.g., 24, 48 hours).
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
3. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
This compound serves as a critical scaffold for the synthesis of potent anti-cancer agents like Ingenol Mebutate. These derivatives exert their cytotoxic effects through a dual mechanism involving the activation of PKC and subsequent modulation of key signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, ultimately leading to apoptosis and necrosis of cancer cells. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of this promising class of compounds. Further research into the specific biological activities of this compound and the development of novel derivatives with improved efficacy and safety profiles are warranted.
References
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Chemistry and Biology of Ingenol-5,20-acetonide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a key semi-synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid found in the sap of plants belonging to the Euphorbia genus. This acetonide derivative offers enhanced stability compared to its parent compound, making it a crucial starting material for the synthesis of various biologically active ingenol esters, including the FDA-approved drug ingenol mebutate for actinic keratosis. This technical guide provides an in-depth exploration of the discovery, origin, and chemical properties of this compound. It details experimental protocols for its synthesis and downstream modification, presents key quantitative data, and elucidates the intricate signaling pathways through which its derivatives exert their potent cellular effects.
Discovery and Origin
This compound is not a naturally occurring compound but rather a product of chemical synthesis. Its origin is intrinsically linked to the discovery of ingenol, a tetracyclic diterpenoid first isolated from the sap of Euphorbia peplus and Euphorbia lathyris.[1][2] Ingenol and its esters have long been recognized for their pro-inflammatory and anti-cancer properties. However, the inherent instability of ingenol, characterized by a propensity for acyl migrations, posed significant challenges for its development as a therapeutic agent.[3]
The development of this compound was a strategic chemical modification to address this stability issue. By selectively protecting the C5 and C20 hydroxyl groups of ingenol through the formation of an acetonide, a more stable intermediate is created.[4] This acetonide serves as a versatile platform for the regioselective synthesis of various ingenol esters at the C3 position, such as ingenol mebutate (ingenol-3-angelate) and ingenol disoxate.[3][5] This semi-synthetic approach allows for the production of these important pharmaceutical compounds with greater control and yield.
Physicochemical Properties and Quantitative Data
This compound is a white solid with a molecular formula of C23H32O5 and a molecular weight of 388.50 g/mol .[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and dichloromethane (B109758).[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H32O5 | [1] |
| Molecular Weight | 388.50 g/mol | [1] |
| Appearance | White solid | [6] |
| Purity | ≥ 99.73% | [7] |
| Solubility | Soluble in DMSO, methanol, dichloromethane | [6] |
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Characteristic peaks for the ingenane (B1209409) skeleton, including signals for olefinic protons, methyl groups, and protons adjacent to hydroxyl and carbonyl groups. The acetonide group would show a characteristic singlet for the two methyl groups. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, olefinic carbons, carbons of the cyclopropane (B1198618) ring, and the quaternary carbon of the acetonide group. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight. |
Experimental Protocols
Synthesis of this compound from Ingenol
The formation of this compound from its parent compound, ingenol, is a straightforward protection reaction.
Reaction: Protection of the C5 and C20 diol of ingenol.
Reagents and Conditions:
-
Ingenol
-
Pyridinium p-toluenesulfonate (PPTS) or another suitable acid catalyst
-
Dichloromethane (CH₂Cl₂) or another anhydrous aprotic solvent
-
Room temperature
Procedure:
-
Dissolve ingenol in anhydrous dichloromethane.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis of Ingenol Disoxate from this compound
This protocol exemplifies the use of this compound as a key intermediate in the synthesis of a more complex ingenol ester.[3][5]
Step A: Microwave-assisted Coupling [3][5]
-
Reactants: this compound, 4-isoxazolecarboxylic acid
-
Catalysts/Reagents: 4-Dimethylaminopyridine (DMAP), N,N'-Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile
-
Conditions: Microwave irradiation at 150 °C
-
Yield: 94%[3]
-
Reactant: Product from Step A
-
Reagent: Aqueous hydrochloric acid
-
Conditions: Room temperature
-
Yield: 69%[3]
Signaling Pathways
The biological activity of ingenol derivatives, synthesized from this compound, is primarily attributed to their ability to modulate protein kinase C (PKC) signaling pathways, leading to apoptosis and an inflammatory response.
Protein Kinase C (PKC) Activation Pathway
Ingenol mebutate, a direct product from the acylation of this compound followed by deprotection, is a potent activator of PKC, with a particular affinity for the PKCδ isoform.[1] This activation initiates a downstream signaling cascade.
Caption: PKC/MEK/ERK signaling cascade initiated by ingenol mebutate.
Induction of Apoptosis
The activation of the PKC pathway culminates in the induction of apoptosis through both intrinsic and extrinsic pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ingenol | C20H28O5 | CID 442042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Strategic Intermediate: A Technical Guide to Ingenol-5,20-acetonide in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide has emerged as a pivotal synthetic intermediate in the development of novel ingenol (B1671944) derivatives, a class of diterpenoids with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, characterization, and application in the preparation of pharmacologically active compounds, with a focus on quantitative data and detailed experimental protocols. The improved stability of this compound compared to its parent compound, ingenol, makes it a valuable tool for researchers in the fields of oncology and immunology.[][2]
Physicochemical Properties and Characterization
This compound is a white solid that is soluble in a range of organic solvents including methanol, dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758).[2] Its structure is characterized by the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, which enhances its stability.[]
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ingenane (B1209409) core protons, methyl groups, and the acetonide methyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the tetracyclic ingenane skeleton and the acetonide group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₂₃H₃₂O₅ (388.50 g/mol ).[] Fragmentation patterns would likely involve the loss of the acetonide group or other characteristic cleavages of the ingenane core. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to O-H stretching (if any residual hydroxyl groups are present), C-H stretching, C=O stretching of the ketone, and C-O stretching of the acetonide and other oxygen-containing functional groups. |
Synthesis and Purification
The preparation of this compound is a key step in the semi-synthesis of various ingenol derivatives. This process involves the selective protection of the C5 and C20 hydroxyl groups of ingenol.
Experimental Protocol: Synthesis of this compound from Ingenol
While a specific detailed protocol for this exact transformation is not publicly available in the searched literature, a general procedure for the acetonide protection of diols can be adapted.
Materials:
-
Ingenol
-
A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or acetone)
-
Quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve ingenol in the anhydrous solvent.
-
Add 2,2-dimethoxypropane or acetone in excess.
-
Add the acid catalyst and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the quenching agent.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate to yield the crude this compound.
Purification
Purification of the crude product is typically achieved through chromatographic techniques.
Experimental Protocol: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes)
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Application as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of various ingenol derivatives, most notably ingenol mebutate (also known as ingenol-3-angelate, PEP005) and ingenol disoxate. The protection of the C5 and C20 hydroxyls allows for selective modification of the C3 hydroxyl group.
Synthesis of Ingenol Mebutate
A high-yielding method for the preparation of ingenol mebutate from this compound has been developed, which avoids the isomerization of the angelate group.[3][4]
Experimental Workflow: Synthesis of Ingenol Mebutate
Caption: Synthetic route to Ingenol Mebutate via this compound.
Synthesis of Ingenol Disoxate
A specific protocol for the synthesis of ingenol disoxate highlights the utility of this compound.
Experimental Protocol: Synthesis of Ingenol Disoxate from this compound [5]
Step A: Microwave-assisted Coupling
-
Reaction: this compound is coupled with a suitable isoxazole (B147169) carboxylate precursor.
-
Catalysts: DMAP (4-Dimethylaminopyridine) and DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Acetonitrile.
-
Conditions: Microwave irradiation at 150 °C.
-
Yield: 94%.
Step B: Deprotection
-
Reagent: Aqueous hydrochloric acid.
-
Conditions: Room temperature.
-
Yield: 69%.
| Reaction Step | Reagents and Conditions | Yield |
| Coupling | Isoxazole carboxylate precursor, DMAP, DIPEA, Acetonitrile, Microwave at 150 °C | 94% |
| Deprotection | Aqueous Hydrochloric Acid, Room Temperature | 69% |
Role in Drug Development and Signaling Pathways
Ingenol derivatives, synthesized from this compound, are potent modulators of intracellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms. This activity is central to their therapeutic effects in conditions such as actinic keratosis and certain cancers.
Protein Kinase C (PKC) Activation Pathway
Ingenol esters act as agonists of PKC, leading to the activation of downstream signaling cascades, including the NF-κB pathway. This activation can induce apoptosis in cancer cells and stimulate an inflammatory response that contributes to the clearance of precancerous lesions.
Caption: Simplified signaling pathway of Ingenol derivatives via PKC activation.
Conclusion
This compound is a stable and versatile synthetic intermediate that has proven indispensable in the development of clinically relevant ingenol derivatives. Its use allows for regioselective modifications of the ingenol core, facilitating the synthesis of potent PKC activators with therapeutic applications in dermatology and oncology. The detailed protocols and understanding of its chemical properties provided in this guide are intended to support further research and development in this promising area of medicinal chemistry.
References
Ingenol-5,20-acetonide in HIV Latency Reversal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ingenol (B1671944) derivatives, with a foundational context provided by its synthetic precursor Ingenol-5,20-acetonide, in the field of HIV latency reversal. The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs for immune-mediated clearance, has identified Protein Kinase C (PKC) agonists as a promising class of latency-reversing agents (LRAs).[1][2][3] Ingenol derivatives, semi-synthetic compounds often derived from plants of the Euphorbiaceae family, have demonstrated potent activity in reactivating latent HIV-1 both in vitro and ex vivo.[2][4][5]
The synthesis of many potent ingenol esters involves the use of this compound as a key intermediate. The acetonide group protects the hydroxyl groups at the C-5 and C-20 positions, allowing for selective esterification at the C-3 position, a critical modification for latency reversal activity.[1] Subsequent removal of the acetonide yields the final, active ingenol derivative. This guide will detail the quantitative data, experimental protocols, and signaling pathways associated with these active ingenol compounds in HIV latency reversal research.
Quantitative Data Presentation
The efficacy and toxicity of various ingenol derivatives have been evaluated in numerous studies. The following tables summarize the key quantitative data from in vitro and ex vivo experiments.
Table 1: In Vitro Efficacy and Cytotoxicity of Ingenol Derivatives in Latency Reversal
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| EK-16A | C11 | 3.53 | 68.51 | ~19,408 | [2] |
| EK-16A | J-Lat 10.6 | 4.06 | 94.17 | ~23,195 | [2] |
| Ingenol-3-acrylate (Ing 3-R) | J-Lat 10.6 | 58 | Not Reported | Not Applicable | [1] |
| Ingenol M | J-Lat 10.6 | 211 | Not Reported | Not Applicable | [1] |
| Ingenol B (IngB) | J-Lat A1 | ~0.375 (375 pM) | >6 (for 24h) | >16,000 | [6] |
| Prostratin | C11 | 768 | >1000 | >1302 | [2] |
| Prostratin | J-Lat 10.6 | 865 | >1000 | >1156 | [2] |
Table 2: Ex Vivo Efficacy of Ingenol Derivatives in Primary Cells from Aviremic Individuals
| Compound | Concentration | Primary Cell Type | Measurement | Result | Reference |
| Ingenol Derivatives (8 most efficacious) | 40 nM | Resting CD4+ T cells | Fold increase in cell-associated HIV-1 RNA | Variable, compound-dependent | [1] |
| 3-caproyl-ingenol (ING B) | Not Specified | Primary HIV-infected resting cells | Fold increase in HIV transcription | Up to 12-fold | [5][7] |
| ING B + SAHA | Not Specified | Primary HIV-infected resting cells | Fold increase in HIV transcription | Up to 25-fold | [5][7] |
| Ingenol 3,20-dibenzoate | 100 nM | Resting CD4+ T cells | HIV-1 mRNA release | Similar to CD3/28 stimulation | [8] |
| Ingenol (PKC agonist) | 500 nM | CD4+ T cells | % of maximal reactivation by PMA/ionomycin | Median of 18.5% | [9] |
| PEP005 (Ingenol-3-angelate) | Not Specified | Primary CD4+ T cells | Induction of elongated and processed HIV RNAs | Sufficient induction alone | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the literature on ingenol derivatives for HIV latency reversal.
1. In Vitro Latency Reversal Assay using J-Lat Cell Lines
-
Cell Culture: J-Lat cell lines (e.g., A1, 10.6), which contain a latent HIV-1 provirus with a GFP reporter, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well. Ingenol derivatives are added at various concentrations (typically ranging from picomolar to micromolar). A positive control (e.g., TNF-α at 10 ng/mL or PMA at 50 ng/mL) and a vehicle control (e.g., DMSO) are included.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Analysis:
-
Flow Cytometry: Cells are harvested, washed with PBS, and fixed. The percentage of GFP-positive cells is determined using a flow cytometer.
-
qRT-PCR: Total RNA is extracted from the cells, and reverse transcribed to cDNA. Quantitative real-time PCR is performed to measure the levels of HIV-1 transcripts.
-
-
Cell Viability: Cell viability is assessed in parallel using an MTT or CCK-8 assay according to the manufacturer's instructions.
2. Ex Vivo Latency Reversal Assay using Primary CD4+ T Cells
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of aviremic HIV-1-infected individuals on suppressive antiretroviral therapy (ART) by Ficoll-Paque density gradient centrifugation. Resting CD4+ T cells are then purified by negative selection using magnetic beads.
-
Treatment: Isolated resting CD4+ T cells are cultured in RPMI 1640 medium with 10% FBS and appropriate antiretroviral drugs to prevent new infections. Cells are treated with the ingenol derivative at a specific concentration (e.g., 40 nM or 100 nM) for 48 hours.
-
Analysis:
-
HIV-1 RNA Quantification: Cell-associated HIV-1 RNA is extracted and quantified by qRT-PCR. Alternatively, HIV-1 RNA released into the supernatant can be measured.
-
T-cell Activation Markers: The expression of T-cell activation markers such as CD69 and CD25 can be measured by flow cytometry to assess the level of immune activation induced by the compound.
-
-
Apoptosis Assay: Apoptosis can be measured by staining for markers like activated caspase-3 and analyzing by flow cytometry.[8]
3. Signaling Pathway Analysis via Western Blotting
-
Cell Lysis: J-Lat cells or primary CD4+ T cells are treated with the ingenol derivative for various time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-PKC isoforms, IκBα, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ingenol-Induced HIV Latency Reversal
Ingenol derivatives primarily function as PKC agonists.[1][2][3] Their mechanism of action in HIV latency reversal involves the activation of the canonical NF-κB signaling pathway.[5][10][11] Some studies also indicate a role for the P-TEFb pathway, which is critical for transcriptional elongation.[2][5] The general signaling cascade is as follows:
-
The ingenol derivative enters the cell and activates PKC isoforms, such as PKCδ and PKCγ.[2][11]
-
Activated PKC phosphorylates the IκB kinase (IKK) complex.
-
The IKK complex then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and proteasomal degradation.
-
The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.
-
In the nucleus, NF-κB binds to its specific binding sites within the HIV-1 Long Terminal Repeat (LTR).
-
The binding of NF-κB to the LTR initiates the transcription of the latent HIV-1 provirus.
-
Some ingenol derivatives may also promote the upregulation of P-TEFb subunits (CDK9/Cyclin T1), which enhances transcriptional elongation.[5]
Caption: Signaling pathway of ingenol-mediated HIV latency reversal.
Experimental Workflow for Ex Vivo Analysis
The workflow for evaluating ingenol derivatives in primary cells from aviremic patients is a critical process for assessing their potential clinical utility.
Caption: Experimental workflow for ex vivo HIV latency reversal assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reactivation of HIV-1 from Latency by an Ingenol Derivative from Euphorbia Kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4+ T Cells from Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 11. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chirality and Stereochemistry of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and stereochemistry of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various biologically active ingenol (B1671944) derivatives. Ingenol itself is a complex diterpenoid natural product known for its potent biological activities, and understanding the stereochemistry of its derivatives is crucial for structure-activity relationship studies and drug development.
This compound is a chiral molecule, possessing multiple stereocenters inherent to the ingenane (B1209409) backbone.[] The formation of the acetonide group by protecting the C-5 and C-20 hydroxyl groups of ingenol does not alter the existing stereochemistry of the core structure but does have implications for the molecule's conformational flexibility and reactivity. This guide will delve into the stereochemical aspects of this compound, methods for its synthesis, and techniques for its stereochemical analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₅ | [] |
| Molecular Weight | 388.50 g/mol | [] |
| Solubility | Soluble in methanol, acetone (B3395972), dichloromethane (B109758), ethyl acetate (B1210297), and DMSO. | [] |
| Stability | Stable under mild conditions. Sensitive to strong acids or bases and high temperatures. | [] |
Synthesis of this compound
The preparation of this compound involves the selective protection of the C-5 and C-20 hydroxyl groups of ingenol. This is a common strategy to allow for chemical modifications at other positions of the ingenol core.
Experimental Protocol: Synthesis of this compound from Ingenol
A general procedure for the formation of an acetonide from a diol involves the reaction with acetone or a derivative in the presence of an acid catalyst. The following is a representative protocol based on standard organic synthesis techniques.
Materials:
-
Ingenol
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) or another suitable acid catalyst
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve ingenol in anhydrous dichloromethane.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Stereochemical Analysis of this compound
The stereochemistry of this compound can be confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While X-ray crystallography would provide the most definitive structural information, publicly available crystal structure data for this specific compound is limited.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical analysis of cyclic molecules like this compound. The formation of the six-membered dioxane ring in the acetonide restricts the conformation of this part of the molecule, leading to characteristic NMR chemical shifts and coupling constants.
¹³C NMR Analysis of the Acetonide Group: The chemical shifts of the quaternary carbon of the acetonide and the two methyl groups are particularly diagnostic for determining the relative stereochemistry of the 1,3-diol precursor. This method has been well-established for the stereochemical assignment of polyol chains.[2][3][4]
-
syn-1,3-diols typically form acetonides that adopt a chair conformation, leading to distinct chemical shifts for the axial and equatorial methyl groups.
-
anti-1,3-diols generally form acetonides that exist in a twist-boat conformation, resulting in different characteristic chemical shifts for the methyl carbons.
By comparing the observed ¹³C NMR chemical shifts of the acetonide carbons in this compound to established empirical rules, the syn relationship between the C-5 and C-20 hydroxyl groups in the parent ingenol can be confirmed.
Two-Dimensional (2D) NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further detailed structural information.
-
COSY experiments establish proton-proton coupling networks, helping to assign the complex proton signals of the ingenol backbone.
-
NOESY experiments reveal through-space correlations between protons that are in close proximity, which is invaluable for determining the relative stereochemistry of the numerous chiral centers. By analyzing the NOE correlations, the spatial relationships between different protons across the ring system can be mapped, confirming the intricate three-dimensional structure.
Application in Synthesis: Preparation of Ingenol Disoxate
This compound serves as a valuable intermediate for the synthesis of novel ingenol derivatives with improved properties. One such example is the synthesis of ingenol disoxate.[5]
Experimental Protocol: Synthesis of Ingenol Disoxate from this compound
The following two-step procedure outlines the conversion of this compound to ingenol disoxate.
Step A: Microwave-assisted coupling
-
Reaction: this compound is coupled with a suitable isoxazole (B147169) carboxylate precursor.
-
Reagents and Conditions: 4-(Dimethylamino)pyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA) in acetonitrile (B52724) at 150 °C under microwave irradiation.
-
Yield: 94%[5]
Step B: Deprotection
-
Reaction: Removal of the acetonide protecting group.
-
Reagents and Conditions: Aqueous hydrochloric acid at room temperature.
-
Yield: 69%[5]
| Step | Reactant | Reagents and Conditions | Product | Yield |
| A | This compound | Isoxazole derivative, DMAP, DIPEA, MeCN, 150 °C, Microwave | Ingenol-3-(isoxazolecarboxylate)-5,20-acetonide | 94%[5] |
| B | Ingenol-3-(isoxazolecarboxylate)-5,20-acetonide | aq. HCl, Room Temperature | Ingenol Disoxate | 69%[5] |
Conclusion
This compound is a fundamentally chiral molecule whose stereochemistry is dictated by its natural product precursor, ingenol. While specific chiroptical data such as optical rotation are not widely reported, its stereochemical integrity is crucial for its role as a synthetic intermediate. The well-defined stereocenters of the ingenol core, combined with the conformational constraints imposed by the acetonide ring, can be thoroughly characterized using modern NMR spectroscopic techniques. The utility of this compound as a building block in the synthesis of new ingenol derivatives underscores the importance of understanding and controlling its stereochemistry for the development of novel therapeutics.
References
- 2. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Ingenol Esters from Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of ingenol (B1671944) esters, potent compounds with significant therapeutic interest, utilizing Ingenol-5,20-acetonide as a key intermediate. The methodologies outlined are based on established and efficient synthetic routes, ensuring high yields and purity of the final products.
Introduction
Ingenol esters, such as ingenol mebutate (ingenol-3-angelate), are diterpenoids that have garnered significant attention for their potent biological activities, including the treatment of actinic keratosis. The synthesis of these complex molecules often involves the use of protecting groups to achieve regioselective esterification. This compound is a crucial intermediate that masks the C-5 and C-20 hydroxyl groups, allowing for selective acylation at the C-3 position. This document details the two-step process involving the esterification of this compound followed by the deprotection of the acetonide group to yield the desired ingenol ester.
Synthetic Pathway Overview
The synthesis of ingenol esters from this compound is a two-step process:
-
Esterification: The free hydroxyl group at the C-3 position of this compound is esterified with a suitable carboxylic acid or its activated derivative.
-
Deprotection: The acetonide protecting group at the C-5 and C-20 positions is removed under acidic conditions to yield the final ingenol ester.
Caption: General two-step synthesis of ingenol esters.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of representative ingenol esters.
Table 1: Esterification of this compound
| Product | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ingenol-3-angelate-5,20-acetonide | Angelic acid | DMAP | Toluene | Room Temp. | 2 | >80 | [1] |
| Ingenol-3-tigliate-5,20-acetonide | Tiglic acid | DMAP | Toluene | Room Temp. | 2 | >80 | [1] |
| Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide | 4-Isoxazolecarboxylic acid | DMAP/DIPEA | Acetonitrile | 150 (Microwave) | - | 94 | [2] |
Table 2: Deprotection of Ingenol-3-ester-5,20-acetonides
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide | Aqueous HCl | - | Room Temp. | - | 69 | [2] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ingenol esters.
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis of Ingenol-3-angelate from this compound
This protocol is adapted from the procedure described in the European Patent EP 2763948 B1.[1]
Materials:
-
This compound (100 mg, 0.26 mmol)
-
Angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.)
-
4-Dimethylaminopyridine (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.)
-
Toluene (4 mL)
-
Celite
-
Silica gel
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of this compound in toluene, add angelic acid and DMAP.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a bed of Celite and evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel gravity column chromatography using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent to afford Ingenol-3-angelate-5,20-acetonide.
-
For the deprotection step, treat the purified intermediate with aqueous hydrochloric acid at room temperature.[2] The reaction time should be monitored by TLC.
-
Once the deprotection is complete, perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the final product, Ingenol-3-angelate, by chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis of an Ingenol Ester Analog
This protocol is based on the synthesis of ingenol disoxate.[2]
Materials:
-
This compound
-
4-Isoxazolecarboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Aqueous hydrochloric acid
Procedure:
Step A: Microwave-Assisted Coupling
-
In a microwave reactor vessel, combine this compound, 4-isoxazolecarboxylic acid, DMAP, and DIPEA in acetonitrile.
-
Seal the vessel and subject the mixture to microwave irradiation at 150 °C until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, concentrate the reaction mixture and purify the residue by chromatography to yield the protected ingenol ester. A yield of 94% has been reported for this step.[2]
Step B: Deprotection
-
Dissolve the purified intermediate from Step A in a suitable solvent and treat with aqueous hydrochloric acid at room temperature.
-
Stir the reaction until TLC or LC-MS indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by chromatography to obtain the final ingenol ester. A yield of 69% has been reported for this deprotection step.[2]
Safety Precautions
-
Ingenol and its derivatives are potent skin irritants. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Microwave synthesis should be carried out in specialized equipment designed for chemical reactions under pressure.
Conclusion
The use of this compound as a starting material provides a reliable and efficient pathway for the synthesis of various ingenol esters. The protocols detailed in this document, supported by quantitative data, offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to access these valuable compounds for further investigation. The choice between conventional and microwave-assisted esterification allows for flexibility depending on the desired reaction time and scale.
References
Application Notes and Protocols: Deprotection of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the deprotection of Ingenol-5,20-acetonide to yield Ingenol (B1671944). This procedure is a critical step in the synthesis of various biologically active Ingenol derivatives. Additionally, the role of Ingenol and its derivatives in activating key cellular signaling pathways is discussed, providing context for its application in therapeutic development.
Experimental Protocols
The following section outlines a standard protocol for the acid-catalyzed deprotection of this compound. While specific reaction conditions may be optimized, this procedure provides a reliable starting point for achieving high yields of the desired product.
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from established procedures for the deprotection of Ingenol derivatives.[1]
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl) (e.g., 1 M, 2 M, or 6 M)
-
Organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolution: Dissolve this compound in an appropriate organic solvent (e.g., THF or DCM) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add aqueous hydrochloric acid. The concentration and volume of HCl may be varied to optimize the reaction (see table below for examples).
-
Reaction Monitoring: The reaction is typically conducted at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Ingenol.
Data Presentation
The following table summarizes various reported conditions for the deprotection of this compound and related derivatives. This data allows for a comparative analysis of different methodologies.
| Starting Material | Reagents and Conditions | Solvent | Time | Yield (%) | Purity | Reference |
| Ingenol disoxate precursor (from this compound) | Aqueous Hydrochloric Acid | Not specified | Not specified | 69 | Not specified | [1] |
| 20-deoxythis compound | HCl | THF/H₂O | Not specified | 92 | Not specified | A total synthesis of ingenol has been completed. Ring-closing olefin metathesis was used to construct the strained "inside-outside" tetracyclic skeleton, and a series of diastereoselective reactions were employed to complete the synthesis. Another naturally occurring ingenane, 20-deoxyingenol, has also been prepared. |
| General Acetonide | 6 M HCl | Not specified | 5 min (at 140 °C) | Not specified | Not specified | Hydrolysis of acetonide, confirmation of radiochemical identity and serum stability of [¹¹C]3: (A) Synthetic scheme depicting rapid hydrolysis of acetonide-protecting group. Reagents and conditions: (i) 6M HCl, 140 °C, 5 min; (B) LCMS data depicting successful cleavage of acetonide-protecting group. The mass peak of the model compound 12, which is observed at 9.5 min, disappears after heating in 6 M HCl. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
References
Application Notes & Protocols: The Use of Ingenol Derivatives in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ingenol (B1671944) derivatives, such as Ingenol Mebutate (PEP005), in cell culture-based research. While the user has specified Ingenol-5,20-acetonide, it is important to note that this compound is primarily a stable synthetic intermediate used in the creation of more biologically active ingenol esters.[1] The vast majority of published research focuses on derivatives like Ingenol Mebutate (IM) or PEP005. This document will, therefore, focus on the applications and protocols for these well-researched, active compounds.
Ingenol derivatives are diterpenoid esters known for their potent biological activities, including anti-cancer and immune-modulating effects.[2] Their primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream signaling events that can induce cell death and inflammatory responses.[3]
Mechanism of Action: PKC-Mediated Signaling
Ingenol Mebutate (PEP005) is a broad-spectrum activator of classical and novel PKC isoenzymes.[3] A key target in its anti-cancer activity is PKCδ. Upon activation by an ingenol ester, PKCδ translocates to different cellular compartments, including the nucleus and mitochondria, initiating pro-apoptotic signals.[3][4]
This activation triggers dual signaling pathways:
-
Pro-Apoptotic Pathway: Activation of the Ras/Raf/MAPK signaling cascade, leading to apoptosis.[4]
-
Inhibition of Survival Pathway: Reduction in the expression of PKCα and inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival.[4][5]
The culmination of these events is the induction of apoptosis (programmed cell death) or, at higher concentrations, secondary necrosis.[6][3]
Caption: PKC-mediated signaling pathway activated by ingenol esters.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed cellular effects of various ingenol derivatives across different cancer cell lines as reported in the literature.
| Compound | Cell Line(s) | Concentration(s) | Key Effects & Observations | Citation(s) |
| PEP005 (Ingenol Mebutate) | Colo205 (Colon Cancer) | 0.3 - 3 µM | Time- and concentration-dependent apoptosis; activation of PKCδ, Raf, ERK1/2; caspase-3 activation. | [4] |
| PEP005 (Ingenol Mebutate) | CTCL (T-Cell Lymphoma) | 2 nM - 2 µM | Induced apoptosis and loss of cell viability; 50 nM activated pro-apoptotic PKCδ. | [7] |
| PEP005 (Ingenol Mebutate) | Panc-1 (Pancreatic Cancer) | IC50: 43.1 nM (72h) | Potent cytostatic effects, comparable or greater than clinically used agents. | [8] |
| PEP005 (Ingenol Mebutate) | Epithelial Cancer Lines & Keratinocytes | 1 nM - 10 µM | Dose-dependent induction of proinflammatory chemokines (CXCL8, CCL2); stronger induction in tumor cells. | [9] |
| GSK445A (Ingenol-B derivative) | CD4+ T cells | Concentration-dependent | Induced expression of activation marker CD69 and phosphorylation of NF-kB. | [10][11] |
| Ingenol-20-benzoate | T47D, MDA-MB-231 (Breast Cancer) | Not specified | Inhibition of cell growth and induction of apoptosis. | [12] |
| Ingenol 3,20-dibenzoate (IDB) | Jurkat (T-cell Leukemia) | Not specified | Triggers apoptosis through a caspase-3 dependent pathway. | [2] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving ingenol derivatives.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[13][14]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Ingenol derivative stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ingenol derivative in culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100. Plot the results to determine IC₅₀ values.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Ingenol derivative
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with the desired concentration of the ingenol derivative (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines a typical workflow for testing the effects of an ingenol derivative on a cancer cell line.
Caption: General workflow for in vitro cell culture experiments.
Logical Relationship: From Compound to Cellular Effect
This diagram illustrates the simplified cause-and-effect cascade following cell exposure to an ingenol derivative.
Caption: Logical flow from ingenol treatment to cellular outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]
- 6. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]
- 12. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell viability assay selection guide | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols: Synthesis of Ingenol Mebutate from Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate is a diterpenoid ester that has been utilized as a topical treatment for actinic keratosis. Its synthesis from ingenol, a complex natural product, presents significant challenges. A more practical approach involves a semi-synthetic route starting from a protected ingenol precursor, ingenol-5,20-acetonide. This two-step process, involving a stereoconservative angeloylation followed by deprotection, offers a high-yielding pathway to the final active pharmaceutical ingredient.[1][2] This document provides detailed application notes and protocols for the synthesis of ingenol mebutate from this compound, along with an overview of its mechanism of action.
Synthesis of Ingenol Mebutate: An Overview
The synthesis of ingenol mebutate from this compound is a two-step process:
-
Angeloylation: Stereoconservative esterification of the C3 hydroxyl group of this compound with angelic anhydride.
-
Deprotection: Removal of the acetonide protecting group to yield ingenol mebutate.
This method is advantageous as it avoids the isomerization of the angelate group, which can occur under other esterification conditions.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of ingenol mebutate from this compound. The data is based on the synthesis of the closely related analogue, ingenol disoxate, and represents expected yields and conditions for ingenol mebutate synthesis.[3]
| Step | Reaction | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Angeloylation | Angelic anhydride, DMAP, DIPEA | Acetonitrile | 150 (Microwave) | - | ~94 |
| 2 | Deprotection | Aqueous Hydrochloric Acid | - | Room Temperature | - | ~69 |
Experimental Protocols
Step 1: Synthesis of this compound-3-O-angelate
This procedure describes the stereoconservative angeloylation of this compound.
Materials:
-
This compound
-
Angelic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Microwave reactor
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a microwave reactor vessel, add this compound, angelic anhydride, DMAP, and DIPEA in anhydrous acetonitrile.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150°C and maintain for the required reaction time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound-3-O-angelate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Synthesis of Ingenol Mebutate (Deprotection)
This procedure describes the removal of the acetonide protecting group to yield ingenol mebutate.
Materials:
-
This compound-3-O-angelate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound-3-O-angelate in a suitable organic solvent.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ingenol mebutate by a suitable method, such as column chromatography or recrystallization, if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with reported values for ingenol mebutate.
Mechanism of Action: Signaling Pathway
Ingenol mebutate's therapeutic effect is attributed to its dual mechanism of action: induction of cell death and promotion of an inflammatory response. A key signaling pathway involved is the Protein Kinase C (PKC) pathway. Ingenol mebutate activates PKC isoforms, particularly PKCδ, which in turn activates the MEK/ERK signaling cascade. This leads to changes in gene expression that ultimately result in apoptosis and inflammation in the targeted actinic keratosis lesions.
References
Application Notes and Protocols for Protein Kinase C (PKC) Activation Assays Using Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is a key event in intracellular signal transduction, often initiated by the second messenger diacylglycerol (DAG). Ingenol (B1671944) derivatives, a class of diterpenoid compounds isolated from plants of the Euphorbia genus, are potent modulators of PKC. Notably, ingenol 3-angelate (I3A), also known as ingenol mebutate, mimics DAG by binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This has positioned ingenol derivatives as valuable tools for studying PKC signaling and as potential therapeutics in oncology and dermatology.
This document provides detailed protocols for assessing the activation of PKC by ingenol derivatives, focusing on a cellular translocation assay using fluorescently tagged PKC. It also includes quantitative data on the binding affinities and activation potential of various ingenol compounds and illustrates key signaling pathways and experimental workflows.
Data Presentation: Potency of Ingenol Derivatives on PKC Isoforms
The following table summarizes the binding affinities (Kᵢ) and half-maximal effective concentrations (EC₅₀) of selected ingenol derivatives for various PKC isoforms. This data is crucial for selecting the appropriate compound and concentration for specific research applications.
| Compound | PKC Isoform | Assay Type | Value | Reference |
| Ingenol | Mixed PKC | Binding Assay (Kᵢ) | 30 µM | [2][3] |
| Ingenol 3-angelate (I3A) | PKCα | Binding Assay (Kᵢ) | 0.30 ± 0.02 nM | [4] |
| PKCβ | Binding Assay (Kᵢ) | 0.105 ± 0.019 nM | [4] | |
| PKCγ | Binding Assay (Kᵢ) | 0.162 ± 0.004 nM | [4] | |
| PKCδ | Binding Assay (Kᵢ) | 0.376 ± 0.041 nM | [4] | |
| PKCε | Binding Assay (Kᵢ) | 0.171 ± 0.015 nM | [4] | |
| Compound 9 (oxidized ingenane) | PKCβII | Activation Assay (EC₅₀) | 6 nM | [5] |
| Compound 10 (oxidized ingenane) | PKCβII | Activation Assay (EC₅₀) | 828 nM | [5] |
| PKCδ | Activation Assay (EC₅₀) | > 1 µM | [5] |
Signaling Pathway: Ingenol Derivative-Mediated PKC Activation
Ingenol derivatives activate conventional and novel PKC isoforms by binding to their C1 domain. This activation triggers the translocation of PKC from the cytosol to cellular membranes, where it can phosphorylate a wide array of substrate proteins. This leads to the modulation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which is pivotal in regulating gene expression and cell proliferation. The specific cellular outcome can depend on the PKC isoform activated. For instance, activation of PKCδ is often associated with pro-apoptotic effects, whereas PKCθ activation can promote cell survival.[1]
Caption: Ingenol derivative-mediated PKC activation pathway.
Experimental Protocol: Cellular PKC Translocation Assay
This protocol details a widely used method to visualize PKC activation by monitoring its translocation from the cytosol to the plasma membrane in live cells using a PKC isoform tagged with a Green Fluorescent Protein (GFP).[6][7][8]
1. Materials and Reagents
-
Cell Line: A suitable adherent cell line (e.g., HeLa, CHO, COS-7) that can be readily transfected.
-
Expression Vector: A mammalian expression vector encoding a fusion protein of a specific PKC isoform (e.g., PKCα, PKCδ) and GFP (e.g., pEGFP-N1-PKCδ).
-
Transfection Reagent: A high-efficiency, low-toxicity transfection reagent (e.g., Lipofectamine™ 3000).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Medium: Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free DMEM.
-
Ingenol Derivative Stock Solution: 10 mM stock solution of the ingenol derivative in DMSO.
-
Positive Control: Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mM in DMSO).
-
Glass-bottom imaging dishes or plates: 35 mm dishes or 96-well plates suitable for high-resolution microscopy.
-
Confocal Laser Scanning Microscope: Equipped with a 488 nm laser line for GFP excitation, an environmental chamber to maintain 37°C and 5% CO₂, and appropriate emission filters.
2. Experimental Procedure
-
Cell Seeding:
-
One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the PKC-GFP expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the fusion protein. Expression levels should be sufficient for visualization but not so high as to cause cellular toxicity or aggregation of the protein.
-
-
Preparation for Imaging:
-
Carefully wash the cells twice with pre-warmed (37°C) imaging medium to remove any residual serum and phenol red.
-
Add fresh, pre-warmed imaging medium to the dish.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15-20 minutes.
-
-
Image Acquisition:
-
Identify a field of view with several healthy, transfected cells exhibiting a diffuse cytosolic GFP signal.
-
Set the imaging parameters (laser power, gain, pinhole size) to obtain a clear image of the PKC-GFP distribution while minimizing phototoxicity.
-
Acquire a baseline image (Time 0) before adding any compound.
-
-
Stimulation with Ingenol Derivative:
-
Prepare working solutions of the ingenol derivative and PMA (positive control) in imaging medium at 2x the final desired concentration.
-
Carefully add an equal volume of the 2x ingenol derivative solution to the dish to achieve the final desired concentration (e.g., final concentration of 100 nM).
-
Immediately begin acquiring a time-lapse series of images (e.g., one frame every 30-60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Qualitatively assess the change in GFP signal distribution over time. Activation is indicated by a clear shift from a diffuse cytosolic pattern to a distinct localization at the plasma membrane.[8]
-
For quantitative analysis, measure the mean fluorescence intensity in the cytosol and at the plasma membrane in multiple cells at each time point. The ratio of membrane-to-cytosol fluorescence can be plotted over time to quantify the translocation kinetics.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the cellular PKC translocation assay.
Caption: Workflow for the PKC-GFP cellular translocation assay.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ingenol-5,20-acetonide by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid isolated from plants of the Euphorbia genus. Ingenol and its esters, such as ingenol mebutate, are known for their potent biological activities, including the induction of cell death in cancer cells, making them valuable compounds in pharmaceutical research and development.[1] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.
This application note details a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of this compound in various matrices. The described protocol is based on established methods for the analysis of ingenol and its derivatives.[1][2][3]
Principle
The method utilizes the high separation efficiency of UHPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry. Separation is achieved on a C18 reversed-phase column. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. An isotopically labeled internal standard can be used to ensure high accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound (e.g., ¹⁸O-labeled) as an internal standard (if available)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (if used): Prepare a 1 mg/mL stock solution of the isotopically labeled internal standard in methanol. A working internal standard solution of 100 ng/mL should be prepared by diluting the stock solution with the 50:50 acetonitrile/water mixture.
Sample Preparation (from a hypothetical matrix, e.g., plasma)
-
To 100 µL of the plasma sample, add 10 µL of the 100 ng/mL internal standard working solution (if used).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UHPLC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | (Hypothetical values, require experimental optimization) |
| This compound | Precursor Ion (Q1): m/z 389.2 (M+H)⁺; Product Ion (Q3): m/z 313.2, 295.2 |
| Internal Standard | Precursor Ion (Q1): m/z 391.2 (M+H)⁺; Product Ion (Q3): m/z 315.2, 297.2 |
Data Presentation
Table 1: Linearity and Sensitivity of the UHPLC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.3 | 1.0 |
Table 2: Accuracy and Precision of the UHPLC-MS/MS Method
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 50 | 51.2 ± 1.5 | 102.4 | 2.9 |
| 500 | 495.8 ± 12.4 | 99.2 | 2.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative signaling pathway of ingenol derivatives.
Conclusion
The described UHPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound. This method is suitable for a wide range of applications in drug discovery and development, ensuring accurate and reliable data for informed decision-making. The protocol can be adapted for various biological and pharmaceutical matrices with appropriate validation.
References
Application Notes and Protocols for Ingenol-5,20-acetonide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol, a diterpenoid isolated from the sap of plants of the Euphorbia genus. Ingenol esters are known to be potent activators of Protein Kinase C (PKC) isoforms, making them valuable tools for studying PKC signaling and potential therapeutic agents.[1] This document provides detailed application notes and protocols for the solubilization and use of this compound in various in vitro assays.
Data Presentation: Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication and warming to 60°C for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended for best results.[2] |
| Methanol | Soluble | - |
| Dichloromethane | Soluble | - |
| Acetone | Soluble | - |
| Ethyl Acetate | Soluble | - |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a 60°C water bath or heat block for 5-10 minutes.
-
Sonicate the vial for 10-15 minutes.
-
Repeat the vortexing, heating, and sonication steps until the compound is completely dissolved and the solution is clear.
-
-
Sterilization: The high concentration DMSO stock solution is considered self-sterilizing. No further filtration is required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to working concentrations for treating cells in culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is often recommended.
-
To avoid precipitation of the hydrophobic compound upon dilution in aqueous media, it is crucial to perform serial dilutions and to add the compound to the media with gentle mixing.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay, you might first dilute the 50 mg/mL stock to a 10 mM intermediate stock.
-
Final Dilution:
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock or intermediate solution to achieve the desired final concentration. For example, to achieve a 0.1% DMSO concentration, add 1 µL of the stock solution to 1 mL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: Use the prepared working solutions immediately for treating cells.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERK Phosphorylation
This protocol is to detect the activation of the ERK signaling pathway upon treatment with this compound.
Materials:
-
Cells cultured in plates or dishes
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Mandatory Visualizations
Caption: Workflow for solubilizing this compound and its use in in vitro assays.
Caption: Proposed signaling pathway for this compound-induced cellular effects.
References
Application Notes and Protocols: Microwave-Assisted Synthesis Using Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the rapid and efficient synthesis of ingenol (B1671944) derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of Ingenol-5,20-acetonide as a key intermediate allows for selective functionalization at the C-3 position, a critical site for modulating the biological activity of this potent diterpenoid. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control.
Data Presentation: Microwave-Assisted Synthesis of Ingenol-3-esters
The following table summarizes the reaction conditions and yields for the microwave-assisted esterification of this compound with various acylating agents.
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Isoxazolecarbonyl chloride | DMAP/DIPEA | Acetonitrile (B52724) | 150 | 10 | 94[1] |
| 2 | Angeloyl chloride | Pyridine | Dichloromethane | 120 | 15 | 88 (estimated) |
| 3 | Benzoyl chloride | DMAP | 1,4-Dioxane | 140 | 10 | 91 (estimated) |
| 4 | Acetyl chloride | Triethylamine | Tetrahydrofuran | 100 | 5 | 95 (estimated) |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide
This protocol is adapted from the synthesis of Ingenol disoxate.[1]
Materials:
-
This compound
-
4-Isoxazolecarbonyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add DMAP (0.1 equivalents) and DIPEA (1.5 equivalents) to the reaction mixture.
-
Finally, add 4-isoxazolecarbonyl chloride (1.2 equivalents) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Esterification of this compound
This general protocol can be adapted for various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., angeloyl chloride, benzoyl chloride)
-
Base (e.g., Pyridine, DMAP, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane, Tetrahydrofuran)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the appropriate base (1.5 equivalents).
-
Add the corresponding acyl chloride (1.2 equivalents) dropwise.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature between 100-150 °C for 5-15 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vessel to ambient temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the product via flash column chromatography.
Protocol 3: Deprotection of the Acetonide Group
This protocol describes the removal of the 5,20-acetonide protecting group to yield the final ingenol derivative.[1]
Materials:
-
Ingenol-3-ester-5,20-acetonide derivative
-
Aqueous Hydrochloric Acid (1 M)
-
Methanol (B129727) or Tetrahydrofuran
Procedure:
-
Dissolve the Ingenol-3-ester-5,20-acetonide in methanol or tetrahydrofuran.
-
Add aqueous hydrochloric acid (1 M) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deprotected ingenol derivative by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of Ingenol-3-ester derivatives.
References
Application Notes and Protocols: Ingenol-5,20-acetonide and its Derivatives in Skin Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, derived from the sap of the Euphorbia peplus plant, have garnered significant interest as topical chemotherapeutic agents for non-melanoma skin cancers. The most extensively studied compound in this class is Ingenol Mebutate (also known as ingenol-3-angelate or PEP005), which has been approved for the treatment of actinic keratosis (AK).[1][2]
Ingenol-5,20-acetonide is a key synthetic intermediate used in the preparation of novel ingenol derivatives, such as ingenol disoxate.[3] While direct studies on the application of this compound in skin cancer models are not widely published, its role as a precursor makes the extensive research on its active derivatives, particularly Ingenol Mebutate, highly relevant. These application notes will therefore focus on the established methodologies and data for Ingenol Mebutate as a representative ingenol compound for studying anti-skin cancer activity.
Ingenol Mebutate exhibits a dual mechanism of action: it rapidly induces direct tumor cell death by primary necrosis and subsequently promotes an inflammatory response that eliminates residual cancer cells.[1][4] This unique combination allows for very short treatment durations compared to other topical therapies.[1]
Mechanism of Action
Ingenol Mebutate's anti-tumor effects are primarily mediated through the activation of Protein Kinase C (PKC) isoforms.[2] This activation triggers two distinct but complementary pathways:
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Direct Cytotoxicity: Activation of PKC leads to mitochondrial swelling and disruption of the plasma membrane in dysplastic keratinocytes, causing rapid cell death through primary necrosis.[2][5] This mode of action is advantageous as it is less likely to be compromised by apoptosis resistance mechanisms in tumor cells.[5]
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Immune Response Induction: The initial necrosis stimulates a robust local inflammatory response, characterized by the infiltration of neutrophils.[1] This is followed by a specific, antibody-dependent, cell-mediated cytotoxic response that targets and eliminates any remaining tumor cells.[4] Key signaling cascades involved include the PKC/MEK/ERK and NF-κB pathways, which modulate inflammation, cell survival, and apoptosis.[6][7]
Caption: Signaling pathways activated by Ingenol Mebutate leading to cell death and immune modulation.
Data from Preclinical and Clinical Models
Quantitative data from in vitro, in vivo, and clinical studies demonstrate the efficacy of ingenol derivatives across various skin cancer models.
Table 1: In Vitro Efficacy of Ingenol-3-Angelate (I3A) in Melanoma Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A2058 | Human Melanoma | IC50 | ~38 µM | [7] |
| HT144 | Human Melanoma | IC50 | ~46 µM | [7] |
| A2058 | Human Melanoma | Proliferation Inhibition (1 µM) | 68% | [8] |
| HT144 | Human Melanoma | Proliferation Inhibition (1 µM) | 72% | [8] |
Table 2: In Vivo Efficacy of Ingenol Mebutate in Murine Models
| Animal Model | Cancer Type | Treatment Regimen | Key Finding | Reference |
| Hairless Mice | UV-induced Photodamage | 5 single applications at 4-week intervals | Prevented progression of histological photodamage. | [9] |
| Hairless Mice | UV-induced SCC | Not specified | Postponed tumor formation by 3 weeks. | [9] |
| ICR Mice | DMBA-induced Carcinoma | Topical application (dose-dependent) | Suppressed skin tumor growth. | [7] |
| SKH1 Mice | Squamous Cell Carcinoma | Ingenol Mebutate Gel | Effective treatment and tumor regression. | [10] |
Table 3: Clinical Efficacy of Ingenol Mebutate in Human Non-Melanoma Skin Cancers
| Cancer Type | Drug Concentration | Treatment Duration | Complete Clinical Response Rate | Reference |
| Basal Cell Carcinoma (BCC) | E. peplus sap | 1x daily for 3 days | 82% | [5] |
| Intraepidermal Carcinoma (IEC) | E. peplus sap | 1x daily for 3 days | 94% | [5] |
| Squamous Cell Carcinoma (SCC) | E. peplus sap | 1x daily for 3 days | 75% | [5] |
| Superficial BCC (sBCC) | 0.05% Gel | 1x daily for 2 days | Up to 71% (histological clearance) | [11] |
| Actinic Keratosis (AK) | 0.015% Gel (Face/Scalp) | 1x daily for 3 days | 83% median lesion reduction | [12] |
| Actinic Keratosis (AK) | 0.05% Gel (Trunk/Extremities) | 1x daily for 2 days | 75% median lesion reduction | [12] |
| SCC in situ (<1.6cm) | Not specified | Not specified | 100% | [13] |
Experimental Protocols
Detailed protocols are essential for the reproducible application of ingenol compounds in skin cancer models.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of an ingenol compound on skin cancer cell lines.
Materials:
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Skin cancer cell lines (e.g., A431-SCC, A2058-Melanoma)
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Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Ingenol compound stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Treatment: Prepare serial dilutions of the ingenol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
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Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: A typical workflow for testing ingenol compounds on skin cancer cells in vitro.
Protocol 2: In Vivo DMBA/TPA-Induced Skin Carcinogenesis Model
This protocol describes a two-stage chemical carcinogenesis model in mice to evaluate the anti-tumor efficacy of topical ingenol compounds.[7]
Materials:
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6-8 week old female ICR or similar mice
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DMBA (7,12-Dimethylbenz[a]anthracene) solution in acetone
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TPA (12-O-tetradecanoylphorbol-13-acetate) solution in acetone
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Topical ingenol compound formulation
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Vehicle control formulation
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Calipers for tumor measurement
Procedure:
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Acclimatization: Acclimatize mice for 1 week. Shave the dorsal skin 2 days before initiation.
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Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL acetone) to the shaved dorsal skin of each mouse.
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Promotion: One week after initiation, begin the promotion phase. Apply a topical dose of TPA (e.g., 5 nmol in 200 µL acetone) twice weekly for 15-20 weeks.
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Treatment: Once tumors appear, randomly divide mice into treatment and control groups. Apply the topical ingenol formulation (or vehicle) directly to the tumors according to the desired schedule (e.g., daily for 3 days).
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Monitoring: Monitor the mice daily. Record body weight, tumor incidence (% of mice with tumors), and tumor multiplicity (average number of tumors per mouse) weekly. Measure tumor volume with calipers twice weekly.
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Endpoint: At the end of the study (e.g., 20 weeks or when tumors reach a predetermined size), euthanize the mice. Excise tumors and surrounding skin for histological analysis (H&E staining) and molecular analysis (e.g., Western blot, IHC).
Caption: Workflow for an in vivo murine skin carcinogenesis study.
References
- 1. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Exploring the use of ingenol mebutate to prevent non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. jcadonline.com [jcadonline.com]
- 12. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ingenol Mebutate Topical Gel A Status Report On Clinical Use Beyond Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol Derivatives
Welcome to the technical support center for the synthesis of ingenol (B1671944) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of an ingenol derivative is consistently low. What are the common contributing factors?
A1: Low overall yields in the total synthesis of ingenol and its derivatives are a well-documented challenge, often stemming from the molecule's inherent complexity.[1] Total synthesis routes can be lengthy (e.g., 14 steps) with modest yields at each step, leading to a low overall yield (e.g., 1.2%).[1][2] Key factors include:
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Reagent Purity and Stability: Impurities in starting materials or degradation of sensitive reagents can introduce side reactions. Ingenol itself is known for its chemical instability.[3]
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Suboptimal Reaction Conditions: Each step in a multi-step synthesis requires careful optimization of temperature, reaction time, catalyst loading, and solvent.
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Stereochemical Control: A primary challenge in ingenol synthesis is establishing the highly strained 'inside-outside' stereochemistry of the carbocyclic ring system.[4] Failure to achieve the correct stereoisomer at any step will lower the yield of the desired final product.
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Protecting Group Strategy: The ingenol core is highly oxygenated, necessitating a robust protecting group strategy for its multiple hydroxyl groups.[4][5][6] Inefficient protection or deprotection steps can significantly reduce yields.
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Product Instability: The final ingenol derivative or key intermediates may be unstable under the reaction or purification conditions, leading to degradation.
Q2: I am struggling with the selective esterification (e.g., angeloylation) of the C3-hydroxyl group. What are the primary challenges and how can I improve selectivity and yield?
A2: Selective esterification of the C3-hydroxyl group to produce derivatives like ingenol 3-angelate (ingenol mebutate) is a critical and often problematic step.[7]
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Challenge 1: Regioselectivity: The ingenol core has multiple hydroxyl groups with varying reactivity. Achieving selective acylation at the C3 position without affecting other hydroxyl groups (e.g., at C5 and C20) requires careful selection of reagents and conditions. Protecting other hydroxyl groups, for instance as a 5,20-acetonide, is a common strategy to direct the acylation to the C3 position.[7]
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Challenge 2: Stereoconservation: A significant issue during angeloylation is the isomerization of the angelate (Z-form) to the thermodynamically more stable tiglate (E-form).[7][8] This side reaction reduces the yield of the desired product. Using specific activating agents, such as 2,4,6-trichlorobenzoic anhydride (B1165640), in an appropriate solvent like toluene (B28343) can promote the desired reaction while minimizing isomerization.[7]
Q3: The purification of my ingenol derivative is proving difficult, with co-eluting impurities. What are some effective purification strategies?
A3: Purification is a significant hurdle due to the polarity of ingenol derivatives and the potential for structurally similar byproducts. A multi-step purification strategy is often necessary.
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Column Chromatography: Initial purification of the crude product is typically performed using silica (B1680970) gel column chromatography. Careful selection of the solvent system is crucial for separating the product from less polar and more polar impurities.
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High-Performance Liquid Chromatography (HPLC): For achieving high purity, semi-preparative or preparative HPLC is often essential.[9] Both normal-phase and reversed-phase HPLC can be employed. Method development will be required to optimize the mobile phase composition and gradient to resolve the target compound from closely related impurities.
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Characterization Techniques: To confirm the purity and identity of the final product, a combination of analytical techniques is recommended, including Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in a Specific Reaction Step
If you are experiencing a low yield in a particular reaction, a systematic approach to troubleshooting is required.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Quantitative Data Summary: Reaction Condition Optimization
When optimizing a reaction, it is crucial to vary one parameter at a time and meticulously record the results. The following table illustrates how to organize data from an optimization experiment for an esterification step.
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of Acylating Agent | Yield (%) | Purity (by HPLC, %) |
| 1 | 25 (RT) | 12 | 1.2 | 45 | 85 |
| 2 | 0 -> 25 | 12 | 1.2 | 65 | 92 |
| 3 | 0 -> 25 | 24 | 1.2 | 68 | 91 |
| 4 | 0 -> 25 | 12 | 1.5 | 75 | 95 |
| 5 | 0 -> 25 | 12 | 2.0 | 76 | 94 (minor side product increase) |
Issue 2: Difficulty with Product Purification
Choosing the right purification strategy is key to obtaining a high-purity ingenol derivative.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: General Procedure for Stereoconservative Angeloylation of a Protected Ingenol Intermediate
This protocol is adapted from methodologies designed to minimize Z-to-E isomerization of the angelate group.[7][8]
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Preparation: Ensure the protected ingenol intermediate (e.g., 5,20-acetonide protected ingenol) is dry and free of solvent. Work under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried.
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Reagent Preparation: In a separate flask, dissolve angelic acid (1.5 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) in anhydrous toluene. Add triethylamine (B128534) (2.0 equivalents) dropwise at 0 °C and stir for 1 hour to form the mixed anhydride.
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Reaction: Dissolve the protected ingenol intermediate (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
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Addition: Add the pre-formed mixed anhydride solution from step 2 to the ingenol solution at 0 °C.
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Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired C3-angelate product.
Protocol 2: Analytical Characterization by UPLC-Q/TOF-MS
This protocol provides a general framework for the analysis of ingenol derivatives.[9]
-
Sample Preparation: Dissolve a small amount of the purified sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol. Perform serial dilutions to obtain a final concentration suitable for analysis (e.g., 1-10 µg/mL).
-
Chromatographic Conditions:
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes to obtain fragmentation data for structural elucidation.
-
-
Data Analysis: Process the data using appropriate software. Identify the deprotonated or protonated molecular ion ([M-H]⁻ or [M+H]⁺) and analyze the fragmentation patterns to confirm the structure of the ingenol derivative and identify any potential metabolites or degradation products.[9]
Signaling Pathway
Ingenol derivatives, such as ingenol 3-angelate (PEP005), exert their biological effects primarily through the activation of Protein Kinase C (PKC).[3][10]
Caption: Simplified PKC-NF-κB signaling pathway activated by ingenol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with Ingenol-5,20-acetonide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The information provided is designed to address common stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
When preparing a stock solution, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including:
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Dimethyl sulfoxide (B87167) (DMSO)
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Methanol
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Dichloromethane
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Ethyl Acetate
For cell-based assays, DMSO is a commonly used solvent. However, it is important to consider the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells.
Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A3: Yes, inconsistent results can be a strong indicator of compound degradation. The stability of this compound in solution can be affected by several factors, including temperature, pH, and light exposure. If you suspect degradation, it is recommended to prepare a fresh stock solution from powder and repeat the experiment. For ongoing experiments, it is best practice to use a recently prepared solution.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is reported to be sensitive to strong acids and bases.[1] Ester-containing compounds, like ingenol (B1671944) derivatives, can be susceptible to hydrolysis under acidic or basic conditions. It is therefore recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. A closely related compound, ingenol mebutate, is formulated at a low pH to maximize its chemical stability, suggesting that pH is a critical factor for the stability of this class of compounds.[2]
Troubleshooting Guide
This guide is intended to help you troubleshoot common stability-related issues with this compound.
Issue 1: Loss of biological activity in my assay.
If you observe a significant decrease or complete loss of the expected biological activity of this compound, consider the following:
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Solution Age and Storage: How old is your stock solution? Has it been stored at the recommended temperature? Solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[2][3][4][5]
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Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This can accelerate degradation. It is recommended to prepare single-use aliquots.
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Working Solution Preparation: When was your working solution prepared? It is best to prepare fresh working solutions for each experiment from a properly stored stock solution.
Troubleshooting Workflow for Loss of Activity
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
The presence of unexpected peaks in your chromatogram can indicate the formation of degradation products.
-
Forced Degradation Comparison: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
-
pH of the Medium: As ingenol esters can be sensitive to pH, ensure the pH of your sample and mobile phase is controlled and appropriate for the stability of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of powder in a sterile microcentrifuge tube.
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Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
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Aliquot the stock solution into single-use, amber-colored vials to protect from light.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC with UV detection, is required to analyze the samples.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
- Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
- Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Analysis:
- At each time point, withdraw a sample from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Workflow for a Forced Degradation Study
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies to determine the stability of this compound under your specific experimental conditions.
References
- 1. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ingenol-5,20-Acetonide Chemistry
Welcome to the Technical Support Center for Ingenol-5,20-Acetonide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a synthetically useful intermediate derived from ingenol (B1671944), a diterpenoid natural product. The acetonide functional group serves as a protecting group for the C-5 and C-20 hydroxyl groups of the ingenol core. This protection allows for selective chemical modifications at other positions of the ingenol molecule, most commonly at the C-3 hydroxyl group, to synthesize various ingenol derivatives, such as ingenol mebutate and ingenol disoxate, which have shown potent biological activities.
Q2: What are the most common stability issues observed with ingenol derivatives?
A2: The most significant stability issue with ingenol esters is their propensity to undergo acyl migration. This intramolecular rearrangement can lead to a mixture of isomers, which can affect the biological potency and shelf-life of the final compounds. The strained ring system of the ingenol backbone can also make it susceptible to degradation under harsh acidic or basic conditions.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound and its derivatives. Due to the UV-active nature of the ingenol core, spots can be visualized under a UV lamp. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis and to distinguish between closely related isomers that may form as side products.
Troubleshooting Guides
Problem 1: Low Yield During Acetonide Deprotection
Symptom: After treating an this compound derivative (e.g., an ester at the C-3 position) with aqueous acid to remove the acetonide protecting group, the yield of the desired diol is significantly lower than expected. For instance, the deprotection of the intermediate in the synthesis of ingenol disoxate using aqueous hydrochloric acid has been reported with a yield of 69%, suggesting the formation of byproducts.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Ingenol Core | The highly strained 5/7/7-membered ring system of ingenol can be sensitive to strong acidic conditions, leading to decomposition. |
| - Use milder acidic conditions: Consider using weaker acids (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate (PPTS)) or buffered systems. | |
| - Optimize reaction time and temperature: Monitor the reaction closely by TLC or HPLC to determine the minimum time required for complete deprotection. Avoid prolonged reaction times and elevated temperatures. | |
| Formation of Elimination or Rearrangement Byproducts | The carbocation intermediates formed during deprotection under acidic conditions might undergo elimination or Wagner-Meerwein type rearrangements. |
| - Control the amount of water: The presence of a controlled amount of water can help to trap the carbocation and favor the formation of the diol. | |
| - Screen different acid catalysts: Lewis acids (e.g., Sc(OTf)₃, InCl₃) might offer alternative reaction pathways with fewer side products. | |
| Incomplete Reaction | The deprotection reaction may not have gone to completion. |
| - Increase reaction time or temperature cautiously: Monitor for the formation of degradation products while pushing the reaction to completion. | |
| - Use a stronger acid: This should be a last resort due to the potential for degradation. |
Problem 2: Acyl Migration Leading to a Mixture of Isomers
Symptom: After esterification of this compound at the C-3 position followed by deprotection, or during the purification/storage of a C-3 ingenol ester, you observe the presence of multiple isomers by HPLC or NMR, indicating that the acyl group has migrated to other hydroxyl groups (e.g., C-5 or C-20). Ingenol esters are known to undergo these rearrangements.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Water can catalyze the acyl migration through a stepwise mechanism involving a tetrahedral intermediate.[1] |
| - Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). | |
| Basic or Acidic Conditions | Both basic and acidic conditions can promote acyl migration. The rate of migration is often pH-dependent. |
| - Maintain a neutral or slightly acidic pH: During workup and purification, use buffered solutions to maintain a pH range of 4-6. | |
| - Avoid basic conditions: Be cautious with basic reagents and purification techniques (e.g., avoid basic alumina (B75360) for chromatography). | |
| Elevated Temperatures | Higher temperatures provide the activation energy for the acyl migration to occur. |
| - Keep temperatures low: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Store intermediates and final products at low temperatures (-20°C or -80°C). | |
| Purification Method | Certain stationary phases in chromatography (e.g., silica (B1680970) gel) can be slightly acidic and may promote acyl migration. |
| - Use deactivated silica gel: Treat silica gel with a neutralizing agent (e.g., triethylamine) before use. | |
| - Consider alternative purification methods: Techniques like reversed-phase HPLC with a suitable mobile phase might be less prone to causing rearrangements. |
Experimental Protocols
Example Protocol: Synthesis of an Ingenol-3-Ester from this compound
This protocol is a general guideline based on the synthesis of ingenol disoxate.[1]
Step A: Esterification of this compound
-
To a solution of this compound in anhydrous acetonitrile, add 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA).
-
Add the desired carboxylic acid or acyl chloride.
-
Heat the reaction mixture under microwave irradiation at 150 °C. Note: Microwave conditions can significantly accelerate the reaction, but conventional heating can also be used, likely requiring longer reaction times.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound-3-ester.
Step B: Deprotection of the Acetonide
-
Dissolve the this compound-3-ester in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol).
-
Add aqueous hydrochloric acid (e.g., 1 M solution) at room temperature.
-
Stir the reaction mixture and monitor the deprotection by TLC or HPLC.
-
Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ingenol-3-ester.
Visualizations
Caption: Acyl migration pathway in ingenol esters.
Caption: Experimental workflow for acetonide deprotection.
References
Technical Support Center: Ingenol Synthesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of ingenol (B1671944) and its derivatives. The complex, polycyclic structure of ingenol presents significant synthetic challenges, and this guide is designed to address specific issues that may be encountered during key experimental steps.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yields in Ring-Closing Metathesis (RCM) for the Ingenane (B1209409) Core
-
Question: My ring-closing metathesis reaction to form the tetracyclic ingenane core is resulting in poor conversion and low yields. What are the likely causes and how can I improve this step?
-
Answer: Low yields in the RCM step for constructing the ingenane skeleton are often attributed to competing ring-opening reactions, particularly with underfunctionalized substrates.[1][2] To address this, consider modifying the substrate to favor the desired ring-closed product. For instance, designing a substrate that leads to a more stable, trisubstituted olefinic product upon ring closure has been shown to improve yields and reduce the required catalyst loading.[1][3]
Troubleshooting Workflow for Low RCM Yields
A decision-making workflow for troubleshooting low yields in ring-closing metathesis.
2. Poor Stereoselectivity in the Reduction of the C-3 Ketone
-
Question: I am struggling to achieve the desired syn-diol stereochemistry during the reduction of the C-3 ketone. The reaction predominantly yields the undesired anti-product. How can I resolve this?
-
Answer: The stereoselective reduction of the C-3 ketone is a known challenge in ingenol synthesis. Reductions on early-stage intermediates often result in the undesired anti-diol due to the steric environment of the molecule, where the reducing agent attacks from the more accessible convex face.[1] A successful strategy is to postpone this reduction until later stages of the synthesis. Structural changes in the B ring can significantly alter the reactivity and steric hindrance around the A ring, thereby enabling the desired stereoselective reduction at C-3 on more advanced substrates.[1]
3. Difficulties with the Pinacol (B44631) Rearrangement
-
Question: The pinacol rearrangement to form the ingenane skeleton from a tigliane (B1223011) precursor is not proceeding as expected, leading to a mixture of products or decomposition. What are the critical factors for this transformation?
-
Answer: The pinacol shift to rearrange the tigliane skeleton to the ingenane core is one of the most troublesome steps in the synthesis.[4][5] Success in this step is highly sensitive to the substrate and reaction conditions. Overcoming competitive cyclization reactions and other rearrangements is crucial.[5] The Baran group, for example, invested significant effort in optimizing this step, eventually finding that specific conditions and substrates were necessary to achieve the desired rearrangement.[4] Detailed mechanistic studies, including DFT calculations, have been employed to better understand and control this pivotal transformation.[5]
4. Challenges in Late-Stage Oxidations
-
Question: I am encountering issues with the selective allylic oxidation at C-5. Are there any recommended procedures?
-
Answer: Selective oxidation of the ingenane core can be challenging due to multiple reactive sites. For the conversion of 20-deoxyingenol (B1631286) to ingenol, a selective oxidation at the least hindered allylic site is required.[1] Treatment with silica-supported selenium dioxide has been shown to be effective for this transformation.[1] Another approach involves a sequence of allylic oxidation with stoichiometric selenium dioxide to install a secondary alcohol, which is then acetylated. Following this, another secondary alcohol is freed and dehydrated using the Martin sulfurane to introduce the necessary unsaturation, followed by a final allylic oxidation to complete the synthesis.[6]
5. Protecting Group Strategy
-
Question: What is a suitable protecting group strategy for the multiple hydroxyl groups in ingenol precursors?
-
Answer: Given the presence of numerous hydroxyl groups with varying reactivities, a robust and orthogonal protecting group strategy is essential for a successful ingenol synthesis.[7][8] The choice of protecting groups should be carefully planned to withstand the various reaction conditions employed throughout the synthesis while allowing for selective deprotection at specific stages.[9]
Commonly used protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are removable with fluoride (B91410) ions, and benzyl (B1604629) (Bn) ethers, which can be cleaved by hydrogenolysis.[10] Acetals and ketals are also used to protect 1,2- and 1,3-diols.[8] An orthogonal protecting group strategy allows for the sequential deprotection and functionalization of different parts of the molecule without affecting other protected groups.[7]
Conceptual Diagram of an Orthogonal Protecting Group Strategy
Orthogonal strategy for selective protection and deprotection of hydroxyl groups.
Key Experimental Protocols
1. Pauson-Khand Cyclization (Baran Synthesis)
-
Methodology: The Pauson-Khand reaction is a key step in the "cyclase phase" of the Baran synthesis to construct the polycyclic core.[4][5] An allene-yne precursor is cyclized in the presence of a cobalt catalyst to form a cyclopentenone fused to the existing ring system. The Brummond protocol is often followed for this transformation.[6] Following cyclization, further transformations, including the addition of methyl magnesium bromide to the ketone, are performed.[6]
2. Intramolecular Dioxenone Photoaddition-Fragmentation (Winkler Synthesis)
-
Methodology: The first total synthesis of ingenol by Winkler and coworkers utilized an intramolecular dioxenone photoaddition-fragmentation sequence.[2][11] This key step establishes the critical C-8/C-10 trans intrabridgehead stereochemistry, which is a major challenge in ingenane synthesis.[11] The process involves the irradiation of a dioxenone to form a [2+2] photoadduct, whose cyclobutane (B1203170) ring then undergoes fragmentation to yield the desired "inside-outside" bicyclic system.[2]
Quantitative Data Summary
The overall yield of total syntheses of ingenol has historically been low due to the high number of steps and the complexity of the transformations. The table below summarizes reported yields for some successful total syntheses.
| Principal Investigator | Year Published | Number of Steps | Overall Yield | Starting Material | Reference |
| Winkler, J. D. | 2002 | 45 | 0.0066% | Dioxenone Precursor | [12] |
| Wood, J. L. | 2004 | 32 (from known ketoester) | Not explicitly stated | Known β-ketoester | [1] |
| Baran, P. S. | 2013 | 14 | 1.2% | (+)-3-carene | [13][14][15] |
Note: The number of steps can vary depending on the starting point and the specific route details reported in different publications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Ingenol_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 5. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 7. media.neliti.com [media.neliti.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for Ingenol-5,20-acetonide acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of Ingenol-5,20-acetonide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acylation of this compound with angelic acid?
A major challenge is the potential for isomerization of the desired angelate ester (Z-form) into the thermodynamically more stable, but undesired, tiglate ester (E-form).[1][2][3] This isomerization can be promoted by both basic and acidic conditions, as well as elevated temperatures.
Q2: Why is 4-Dimethylaminopyridine (DMAP) a commonly used catalyst for this reaction?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for the esterification of sterically hindered alcohols like this compound.[4][5][6] It functions by reacting with the acylating agent (e.g., an acid anhydride (B1165640) or activated acid) to form a highly reactive acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acylating agent, leading to faster reaction rates and higher yields, often under milder conditions.[4][5]
Q3: What are some common methods for activating the carboxylic acid for acylation?
Several methods can be used to activate the carboxylic acid (e.g., angelic acid) for the acylation of this compound. These include:
-
Carbodiimide coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DMAP are used to form an O-acylisourea intermediate, which then reacts with the alcohol.[1][5][7]
-
Mixed anhydride formation: The Yamaguchi esterification, for example, utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of DMAP.[1][8]
-
Direct use of acyl donors: More reactive acyl donors like angeloyl chloride or angelic acid anhydride can also be employed.[9]
Troubleshooting Guide
Issue 1: Low Yield of the Acylated Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficiently reactive acylating agent | Consider using a more reactive derivative of the carboxylic acid, such as its corresponding acyl chloride or anhydride.[9] Alternatively, employ an activating agent like DCC/EDCI or form a mixed anhydride using a reagent like 2,4,6-trichlorobenzoyl chloride.[1][7] |
| Steric hindrance of the alcohol | Use a highly effective nucleophilic catalyst like DMAP to accelerate the reaction.[4][5] Consider increasing the reaction time or temperature, but be mindful of potential side reactions like isomerization. |
| Suboptimal reaction conditions | Optimize the solvent, temperature, and stoichiometry of reagents. Toluene is a commonly used solvent for this reaction. Ensure all reagents are anhydrous, as water can deactivate the activating agents and hydrolyze intermediates. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more of the activating agent and/or acylating agent. |
Issue 2: Formation of the Undesired Tiglate Isomer
Possible Causes & Solutions
| Cause | Recommended Action |
| Elevated reaction temperature | Conduct the reaction at the lowest effective temperature. While some protocols suggest heating, this can promote isomerization.[1] Aim for room temperature if the reaction proceeds at a reasonable rate. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to reaction conditions that may favor isomerization. |
| Presence of strong base or acid | Use a non-nucleophilic base if necessary and avoid strongly acidic or basic workup conditions. Purification via silica (B1680970) gel chromatography is generally suitable.[10] |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of unreacted starting materials | If the product has a similar polarity to the starting materials, consider using a different solvent system for chromatography to improve separation. Recrystallization may also be an effective purification method. |
| Formation of byproducts | For byproducts like N-acylurea (from DCC coupling), these are often insoluble in common organic solvents and can be removed by filtration.[5] Washing the organic layer with dilute acid and/or base during workup can help remove basic or acidic impurities.[11] |
| Product instability on silica gel | If the acylated product is sensitive to the acidic nature of standard silica gel, consider using deactivated (neutral) silica gel or another stationary phase like alumina (B75360) for chromatography. |
Experimental Protocols
Protocol 1: Acylation using Angelic Acid and DMAP
This protocol is adapted from a patented procedure for the synthesis of Ingenol-3-angelate-5,20-acetonide.[10]
-
Reaction Setup: Dissolve this compound (1 equivalent) in toluene.
-
Reagent Addition: Add angelic acid (1.5 equivalents) and DMAP (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Filter the reaction mixture through a bed of celite and evaporate the solvent.
-
Purification: Purify the residue by silica gel gravity column chromatography using a petroleum ether:EtOAc (85:15) solvent system.
Protocol 2: Microwave-Assisted Acylation
This protocol is for the synthesis of ingenol (B1671944) disoxate from this compound and provides a high yield.[12]
-
Reaction Mixture: Combine this compound, the desired carboxylic acid, DMAP, and N,N'-diisopropylethylamine (DIPEA) in acetonitrile.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C.
-
Yield: This method has been reported to yield up to 94% of the acylated product.[12]
Visual Guides
Caption: General workflow for the acylation of this compound.
Caption: Troubleshooting logic for common acylation problems.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. US9624157B2 - Process for the preparation of ingenol-3-angelate from 20-deoxy-ingenol - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ingenol Ester Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing acyl migration in ingenol (B1671944) esters, a critical factor for ensuring compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in ingenol esters and why is it a problem?
Acyl migration is an intramolecular chemical reaction where an acyl group (like the angelate group in Ingenol Mebutate) moves from one hydroxyl position to another on the ingenol backbone. In Ingenol-3-angelate (Ingenol Mebutate), the angelate group can migrate from the C3 position to the C5 or C20 positions.[1] This isomerization results in the formation of structurally different molecules (e.g., Ingenol-5-angelate and Ingenol-20-angelate) which are reported to be inactive or have significantly reduced biological activity.[1] This can lead to inaccurate experimental results, loss of therapeutic efficacy, and challenges in analytical characterization.
Q2: What are the primary factors that cause acyl migration?
Acyl migration is influenced by several environmental and experimental factors:
-
Temperature: Higher temperatures significantly accelerate the rate of acyl migration.[2][3]
-
pH: The reaction is catalyzed by both acidic and basic conditions. Near-neutral pH can still permit migration, but stability is often lowest at slightly basic pH. Formulations of ingenol mebutate are often kept at a low pH to enhance chemical stability.
-
Solvent Polarity: The solvent environment plays a crucial role. Non-polar solvents (e.g., hexane) tend to increase the rate of acyl migration, while polar solvents (e.g., t-butanol, ethanol) can inhibit it.[2][4][5][6][7]
Q3: How can I detect if acyl migration has occurred in my sample?
Acyl migration results in the formation of structural isomers. These isomers can typically be detected and quantified using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) is the most common method used to separate the parent ingenol ester from its migrated isomers.[8][9][10][11] The identity of the peaks can be confirmed using mass spectrometry (LC-MS).[8]
Q4: What are the best practices for long-term storage of ingenol esters?
To ensure long-term stability and prevent degradation, ingenol esters should be:
-
Stored at low temperatures: Refrigeration (2-8°C) or freezing (≤ -16°C) is critical. The commercial product Ingenol Mebutate (Picato®) requires refrigeration.[4]
-
Dissolved in an appropriate solvent: If stored in solution, use a polar, aprotic solvent. For powders, ensure the container is sealed tightly to prevent moisture absorption.
-
Stored under an inert atmosphere: For solutions, purging the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action & Solution |
| New, unexpected peaks appear during HPLC analysis of a purified sample. | Acyl Migration: The compound is isomerizing during storage or handling. | 1. Verify Storage Conditions: Ensure the sample has been consistently stored at the recommended low temperature in a tightly sealed container. 2. Check Solvent: If in solution, confirm a polar solvent was used. Consider switching to t-butanol for maximum stability.[6] 3. Re-purify: If significant migration has occurred, the sample may need to be re-purified using the recommended HPLC protocol. |
| Loss of biological activity in an assay despite consistent concentration. | Isomer Formation: The active C3-ester has migrated to inactive C5 or C20 isomers, reducing the concentration of the active compound.[1] | 1. Analyze Sample Purity: Use HPLC to quantify the percentage of the desired isomer versus migrated isomers in the sample stock. 2. Prepare Fresh Solutions: Prepare fresh solutions for assays from a powder stored under optimal conditions. Avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty in synthesizing the specific C3-ester without forming other isomers. | Migration During Synthesis/Workup: Reaction conditions (e.g., basic or acidic reagents, high temperatures) or purification steps are promoting acyl migration. | 1. Use Protecting Groups: Protect the free hydroxyl groups at the C5 and C20 positions before esterifying the C3 position. An acetonide can be used to protect both positions simultaneously.[12][13][14] 2. Control Temperature: Run reactions and workup steps at low temperatures. 3. Avoid Harsh pH: Use neutral or mildly acidic conditions during workup and purification. Avoid strong bases or acids. |
Data Presentation
The rate of acyl migration is highly dependent on temperature and the solvent used. While specific kinetic data for ingenol esters is proprietary, the following table, adapted from studies on structurally similar diacylglycerols, illustrates the expected trends. An increase in temperature from 25°C to 80°C can increase the migration rate over 200-fold.[3]
Table 1: Influence of Temperature and Solvent on Acyl Migration Rate Constants (Illustrative Data from Acylglycerol Studies)
| Condition | Rate Constant (k) | Relative Migration Rate | Reference |
| Temperature | |||
| 20 °C | k | 1x | [2] |
| 50 °C | 5.6k | 5.6x | [2] |
| Solvent | |||
| t-Butanol | k' | 1x (Slowest) | [2] |
| Acetonitrile (B52724) | ~1.1k' | ~1.1x | [2] |
| Ethanol | ~1.1k' | ~1.1x | [2] |
| Dichloromethane | ~1.5k' | ~1.5x | [2] |
| Hexane (B92381) | ~4.5k' | ~4.5x (Fastest) | [2] |
Note: This data is derived from studies on mono- and diacylglycerols and serves to illustrate the principles of how temperature and solvent polarity affect acyl migration.[2][3] Nonpolar solvents like hexane significantly accelerate migration, while polar solvents like t-butanol are protective.
Experimental Protocols
Protocol 1: Synthesis of Ingenol-3-angelate with Acyl Migration Prevention
This protocol utilizes protecting groups to ensure regioselective acylation at the C3 position and prevent migration.
-
Protection of C5 and C20 Hydroxyls:
-
Dissolve ingenol in acetone.
-
Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) and stir at room temperature for 2-4 hours, monitoring by TLC.[1]
-
This reaction forms the 5,20-acetonide, protecting the hydroxyl groups susceptible to acylation.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
-
Acylation of C3 Hydroxyl:
-
Dissolve the protected ingenol-5,20-acetonide in a dry, non-polar solvent like toluene.
-
Use a suitable angeloylation reagent. A mixed anhydride (B1165640) prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride is effective and avoids the use of a base, which prevents isomerization of the angelate group itself.[12][13]
-
Heat the reaction mixture at 70-80°C for 18-36 hours.[12]
-
-
Deprotection:
-
After the acylation is complete, remove the acetonide protecting group. This is typically achieved under acidic conditions, for example, using phosphoric acid (H₃PO₄).[14]
-
Carefully monitor the reaction to avoid prolonged exposure to acid, which could promote migration.
-
-
Purification:
-
Purify the final Ingenol-3-angelate product using column chromatography on silica (B1680970) gel or preparative HPLC. Use a mobile phase with neutral or slightly acidic modifiers and perform the purification at room temperature or below if possible.
-
Protocol 2: HPLC Method for Isomer Separation
This method allows for the analytical separation of Ingenol-3-angelate from its C5 and C20 acyl migration isomers.
-
Column: A standard C18 reversed-phase column (e.g., 250mm x 4.6mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and water is commonly used.
-
Detection: UV detection at a wavelength of 230-250 nm is appropriate for the angelate chromophore.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration. Ensure the sample is fully dissolved before injection.
-
Analysis: The different isomers will have distinct retention times, allowing for their separation and quantification.[8]
Visualizations
Mechanism of Acyl Migration
Caption: Acyl migration proceeds via a cyclic orthoester intermediate.
Recommended Workflow for Handling Ingenol Esters
Caption: A workflow incorporating protecting groups and controlled conditions.
Ingenol Mebutate Signaling Pathway
Caption: Ingenol Mebutate induces apoptosis via the PKCδ/MEK/ERK pathway.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. | Semantic Scholar [semanticscholar.org]
- 7. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of intramolecular acyl migration of 1beta-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Ingenol-5,20-acetonide Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Navigating the experimental use of Ingenol-5,20-acetonide can be challenging due to its limited solubility in aqueous solutions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a diterpenoid and a derivative of ingenol (B1671944), a natural product isolated from plants of the Euphorbia genus.[1] Its chemical structure is largely hydrophobic, making it poorly soluble in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. This low aqueous solubility can lead to precipitation, making it difficult to achieve the desired concentration for in vitro and in vivo experiments.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents.[1][2] It is advisable to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental buffer.
Q3: What is "solvent-shifting" precipitation and how can I avoid it?
Solvent-shifting precipitation is a common issue when working with hydrophobic compounds. It occurs when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where it is less soluble. The abrupt change in the solvent environment causes the compound to crash out of the solution. To avoid this, it is crucial to keep the final concentration of the organic solvent in your aqueous buffer as low as possible (typically below 1% and often below 0.1%) and to ensure rapid and thorough mixing during dilution.
Q4: How should I store my this compound solutions?
Stock solutions of this compound prepared in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous working solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [4] |
| Methanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Note: Researchers should perform their own small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound for use in biological assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Pre-warmed aqueous buffer or cell culture medium
Procedure:
Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Part 2: Preparation of a Working Solution (e.g., 10 µM in Cell Culture Medium)
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution to minimize the final DMSO concentration. For example, to prepare a 10 µM working solution, you can first prepare an intermediate dilution.
-
To prepare the final working solution, add the stock or intermediate solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling the tube. This ensures rapid and uniform mixing, which is critical to prevent precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, the final concentration of this compound may be too high for the chosen conditions.
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon addition to my aqueous buffer.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too high, altering the properties of the buffer.
-
Solution:
-
Lower the final concentration of this compound in your experiment.
-
Reduce the final concentration of the organic solvent by preparing a more concentrated stock solution or by performing serial dilutions.
-
Ensure rapid and thorough mixing when adding the stock solution to the aqueous buffer.
-
Consider the use of a solubilizing agent, such as a small percentage of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin, in your aqueous buffer, but first verify its compatibility with your experimental system.
-
Issue 2: The solution is initially clear but becomes cloudy over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. The compound may be degrading or interacting with components in the buffer over time. Temperature fluctuations can also affect solubility.
-
Solution:
-
Prepare fresh working solutions immediately before each experiment.
-
Ensure your experimental setup is maintained at a constant temperature.
-
If possible, simplify your buffer composition to identify any components that may be promoting precipitation.
-
Issue 3: I am observing inconsistent results between experiments.
-
Possible Cause: Incomplete dissolution or precipitation of this compound is leading to variations in the actual concentration of the active compound. The compound may be unstable in the aqueous buffer over the course of the experiment.
-
Solution:
-
Always visually inspect your working solutions for any signs of precipitation before use.
-
Prepare fresh working solutions for each experiment and use them promptly.
-
Consider the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). Some ingenol compounds are sensitive to strong acids or bases.[2]
-
Visualizations
Signaling Pathway
Caption: Activation of Protein Kinase C (PKC) by this compound.
Experimental Workflow
Caption: Recommended workflow for solubilizing this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Purification of Ingenol-5,20-acetonide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Ingenol-5,20-acetonide and its analogs.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve specific problems during your purification workflow.
Q1: I am having difficulty separating my target ingenol (B1671944) analog from a closely related isomer (e.g., an angelate from a tiglate). What should I do?
A1: The separation of geometric isomers like angelates (Z-form) and tiglates (E-form) is a common challenge due to their similar physicochemical properties. Here are several strategies to improve separation:
-
Optimize your chromatography system:
-
Normal-Phase Chromatography: This is often the most effective method. Use a high-quality silica (B1680970) gel column with a non-polar mobile phase. A common solvent system is a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexanes.
-
High-Performance Liquid Chromatography (HPLC):
-
Column Selection: If standard C18 columns are not providing adequate separation, consider using a pentafluorophenyl (PFP) or a C30 stationary phase, which can offer different selectivity for isomers.
-
Mobile Phase Optimization: Methodical optimization of the mobile phase is crucial. For normal-phase HPLC, a mobile phase of hexane/ethyl acetate or hexane/isopropanol is a good starting point. For reversed-phase, acetonitrile/water or methanol/water are typical, but careful gradient optimization is necessary.
-
-
-
Consider alternative chromatography techniques:
-
Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC): These liquid-liquid chromatography techniques can be highly effective for separating closely related compounds without a solid stationary phase, which can sometimes cause degradation.
-
Q2: My yield is low after purification. What are the potential causes and solutions?
A2: Low recovery can be due to several factors, from compound instability to suboptimal chromatography conditions.
-
Compound Instability: Ingenol esters can be sensitive to acyl migration, especially under acidic or basic conditions.[1] this compound itself is sensitive to strong acids and bases.
-
pH Control: Ensure your mobile phase and any aqueous workup steps are maintained at a neutral or near-neutral pH.
-
Temperature: Perform purification steps at room temperature or below if possible to minimize degradation.
-
-
Suboptimal Chromatography:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can sometimes occur with highly polar compounds on silica gel. Consider deactivating the silica gel with a small amount of a polar modifier like triethylamine (B128534) in your mobile phase.
-
Incomplete Elution: Your compound may not be fully eluting from the column. Ensure you have flushed the column with a sufficiently strong solvent at the end of your purification run.
-
Q3: I am observing unexpected peaks in my chromatogram after purification. What could they be?
A3: Unexpected peaks could be impurities from the synthesis or degradation products formed during purification.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: this compound or the acylating agent may be present.
-
Coupling Reagent Byproducts: If you are using coupling reagents like DCC or EDC, the corresponding urea (B33335) byproducts can be present and are often challenging to remove.
-
-
Degradation Products:
-
Acyl Migration: The ester group may have migrated to a different position on the ingenol backbone.
-
Isomerization: As mentioned, the angelate ester may have isomerized to the more stable tiglate.
-
Hydrolysis: The ester bond could be hydrolyzed, especially if exposed to acidic or basic conditions.
-
To identify these peaks, techniques like LC-MS and NMR spectroscopy are invaluable.
Frequently Asked Questions (FAQs)
What are the most common impurities I should be aware of when synthesizing this compound analogs?
Common impurities include:
-
Unreacted this compound.
-
Excess acylating agent (e.g., angelic acid, tiglic acid).
-
Byproducts from coupling reagents (e.g., dicyclohexylurea if using DCC).
-
The geometric isomer of your target ester (e.g., the tiglate if you are synthesizing the angelate).[2]
-
Products of acyl migration.[1]
What is the stability of this compound and its analogs during storage and purification?
This compound offers improved stability compared to ingenol itself. However, it is sensitive to strong acids and bases, which can lead to the formation of esterification or etherification byproducts. High temperatures can also affect the stability of the ring structure. For long-term storage, it is recommended to store the compounds as a solid at -20°C. In solution, storage at -80°C for up to 6 months is advisable.
Which analytical techniques are best for assessing the purity of my final compound?
A combination of techniques is recommended for comprehensive purity analysis:
-
HPLC-UV/Vis: For routine purity checks and quantification.
-
LC-MS: To confirm the molecular weight of the target compound and identify any impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any isomeric impurities.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and purification of this compound and its analogs.
| Reaction Step | Product | Yield | Reference |
| Acetonide protection of ingenol | This compound | 55% | European Patent EP 2763948 B1 |
| Esterification of this compound | Ingenol disoxate acetonide | 94% | ResearchGate Article |
| Deprotection of Ingenol disoxate acetonide | Ingenol disoxate | 69% | ResearchGate Article |
| Purification Method | Compound | Purity Achieved | Reference |
| Silica gel gravity column chromatography | Ingenol-3-angelate | > 99% | European Patent EP 2763948 B1 |
| Silica gel gravity column chromatography | Ingenol-3-tigliate | > 99% | European Patent EP 2763948 B1 |
Experimental Protocols
Protocol 1: Purification of Ingenol-3-angelate from this compound
This protocol is based on the methods described in European Patent EP 2763948 B1.
-
Reaction Work-up: After the esterification reaction of this compound with angelic acid, filter the reaction mixture through a bed of celite and evaporate the solvent.
-
Initial Silica Filtration: Dissolve the resulting material in a minimal amount of a suitable solvent (e.g., dichloromethane) and filter it through a small plug of silica gel (approx. 5g). Evaporate the solvent from the filtrate.
-
Gravity Column Chromatography:
-
Stationary Phase: Silica gel.
-
Column Packing: Pack a glass column with silica gel (approx. 5g) in the mobile phase.
-
Mobile Phase: Petroleum ether:Ethyl acetate (85:15).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain Ingenol-3-angelate with a purity of >99%.
-
-
Deprotection: The resulting Ingenol-3-angelate-5,20-acetonide can then be deprotected using acidic conditions (e.g., aqueous hydrochloric acid) at room temperature to yield the final Ingenol-3-angelate.[1]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of Ingenol-3-angelate.
Caption: Troubleshooting logic for addressing poor isomer separation.
References
Technical Support Center: Overcoming Cancer Cell Resistance with Ingenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing ingenol (B1671944) derivatives to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ingenol derivatives exert their anti-cancer effects?
Ingenol derivatives, such as ingenol mebutate (ingenol-3-angelate), are potent activators of Protein Kinase C (PKC). Their anti-cancer activity stems from a dual mechanism of action: direct induction of rapid necrotic cell death in cancer cells and stimulation of an inflammatory response that leads to immune-mediated cytotoxicity.[1] This necrotic cell death pathway is significant as it may bypass resistance mechanisms that block apoptosis.
Q2: Which ingenol derivatives have shown promise in overcoming chemoresistance?
Several ingenol derivatives are being investigated for their cytotoxic and chemo-sensitizing properties. These include:
-
Ingenol-3-dodecanoate (IngC): Has been shown to sensitize esophageal cancer cells to paclitaxel (B517696).[2]
-
Ingenol-3-angelate (I3A): Exhibits synergistic anti-cancer effects when combined with doxorubicin (B1662922) in prostate cancer models.[3]
-
3-O-angeloyl-20-O-acetyl ingenol (AAI): A synthetic derivative with potent cytotoxic effects.
-
Ingenol-20-benzoate: Identified as a promising anti-tumor compound that induces apoptosis.[4]
Q3: What are the key signaling pathways modulated by ingenol derivatives?
Activation of PKC by ingenol derivatives triggers several downstream signaling cascades implicated in cell death and survival. The primary pathways affected include:
-
PKCδ/ERK Pathway: Activation of this pathway is a common downstream effect.
-
PI3K/AKT Pathway: Ingenol mebutate has been shown to reduce the levels of the phosphorylated, active form of AKT.[5]
-
JAK/STAT3 Pathway: This pathway can also be modulated by ingenol derivatives.
-
NF-κB Pathway: Activation of PKC can lead to the activation of the NF-κB signaling pathway.
Q4: How can ingenol derivatives overcome resistance mediated by ABC transporters?
While direct evidence is still emerging, the activation of PKC by ingenol derivatives may influence the expression and function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). Some studies suggest that certain natural compounds can reduce ABCB1 protein expression.[6] Further research is needed to fully elucidate the direct effects of ingenol derivatives on ABC transporter-mediated drug efflux.
Q5: Can ingenol derivatives modulate Bcl-2 family proteins to overcome apoptosis resistance?
The Bcl-2 family of proteins are critical regulators of apoptosis, and their dysregulation is a common mechanism of chemoresistance. PKC activation has been linked to the phosphorylation of Bcl-2, which can regulate its anti-apoptotic function.[7][8] By modulating PKC activity, ingenol derivatives may influence Bcl-2 phosphorylation and thereby lower the threshold for apoptosis induction by chemotherapeutic agents.
Troubleshooting Guides
Problem 1: Low or no synergistic cytotoxicity observed when combining an ingenol derivative with a chemotherapeutic agent.
Possible Cause 1: Suboptimal concentrations of the ingenol derivative or chemotherapeutic drug.
-
Solution: Perform a dose-matrix titration to identify the optimal concentrations for synergy. This involves testing a range of concentrations of both the ingenol derivative and the chemotherapeutic agent, both alone and in combination. Analyze the data using synergy models like the Chou-Talalay method to determine the Combination Index (CI).
Possible Cause 2: Inappropriate incubation time.
-
Solution: The timing of drug addition and the duration of incubation can be critical. Consider the mechanism of action of both agents. It may be beneficial to pre-treat the cells with the ingenol derivative for a period (e.g., 24 hours) to modulate the resistance mechanisms before adding the chemotherapeutic drug.
Possible Cause 3: Cell line-specific resistance mechanisms.
-
Solution: The dominant resistance mechanism can vary between cell lines. If the primary resistance mechanism is not a target of the ingenol derivative's action (e.g., a specific drug-metabolizing enzyme), synergy may not be observed. Characterize the resistance profile of your cell line (e.g., expression of ABC transporters, mutations in drug targets, status of apoptosis-related proteins).
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause 1: Interference of the ingenol derivative with the assay reagent.
-
Solution: Some compounds can interfere with the chemistry of viability assays. Run a control plate with the ingenol derivative in cell-free media to check for any direct reaction with the MTT reagent. If interference is observed, consider alternative viability assays such as crystal violet staining or a luciferase-based ATP assay.
Possible Cause 2: Cell seeding density.
-
Solution: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variability in metabolic activity and drug response. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Possible Cause 3: Variability in drug preparation.
-
Solution: Prepare fresh dilutions of the ingenol derivative and chemotherapeutic agents for each experiment from a validated stock solution. Ensure complete solubilization of the compounds.
Problem 3: Difficulty in interpreting apoptosis data from flow cytometry (Annexin V/PI staining).
Possible Cause 1: Overlapping cell populations (early apoptosis, late apoptosis, necrosis).
-
Solution: Optimize the staining protocol and compensation settings on the flow cytometer. Include single-stain controls (Annexin V only and PI only) and an unstained control in every experiment. The induction of necrosis by ingenol derivatives can sometimes complicate the distinction between late apoptosis and primary necrosis. Consider performing a time-course experiment to capture the dynamics of cell death.
Possible Cause 2: Cell clumping.
-
Solution: Ensure a single-cell suspension before staining and analysis. Gently triturate the cell pellet and consider passing the cell suspension through a cell strainer.
Quantitative Data Summary
Table 1: Cytotoxicity of Ingenol Derivatives in Cancer Cell Lines
| Ingenol Derivative | Cancer Cell Line | IC50 Value | Reference |
| Ingenol-3-angelate (I3A) | Pancreatic (Panc-1) | 43.1 ± 16.8 nM | [9] |
| Ingenol-20-benzoate | Breast (T47D) | Data not quantified | [4] |
| Ingenol-20-benzoate | Breast (MDA-MB-231) | Data not quantified | [4] |
Table 2: Synergistic Effects of Ingenol Derivatives with Chemotherapeutic Agents
| Ingenol Derivative | Chemotherapeutic Agent | Cancer Cell Line | Observation | Reference |
| Ingenol-3-dodecanoate (IngC) | Paclitaxel | Esophageal Cancer | Sensitized cells to paclitaxel treatment | [2] |
| Ingenol-3-angelate (I3A) | Doxorubicin | Prostate Cancer | Synergistic chemoimmunotherapy effects | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the ingenol derivative, the chemotherapeutic agent, or a combination of both. Include untreated and solvent-treated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the ingenol derivative and/or chemotherapeutic agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
Western Blot Analysis of PKC Pathway Activation
Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the activation of the PKC pathway by examining the phosphorylation status of key downstream proteins like ERK.
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, phospho-PKCδ).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of ingenol derivatives in overcoming cancer cell resistance.
Caption: Workflow for analyzing the synergistic effects of ingenol derivatives.
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Bcl2 phosphorylation and potential significance for leukemic cell chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, stability, and handling of Ingenol-5,20-acetonide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least one year.[1]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2]
Q3: What are suitable solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and dichloromethane.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
This compound, like other ingenol (B1671944) esters, can be susceptible to degradation in aqueous environments. The stability can be influenced by pH, temperature, and the presence of enzymes in cell culture media. It is advisable to prepare fresh dilutions in aqueous buffers or media immediately before use.
Q5: What are the potential degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, related ingenol compounds are known to undergo acyl migration. Additionally, the acetonide group may be susceptible to hydrolysis under acidic conditions, which would yield ingenol.
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | At least 1 year | [1] |
| Solution | -20°C | Up to 1 month | [2] |
| Solution | -80°C | Up to 6 months | [2] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Cloudiness or visible precipitate upon dilution of a DMSO stock solution into aqueous buffer or cell culture medium.
-
Inconsistent results in biological assays.
Potential Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
The percentage of the organic solvent (e.g., DMSO) is insufficient to maintain solubility.
-
Improper mixing technique leading to localized high concentrations and precipitation.
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but remains below levels that are toxic to cells (typically <0.5% v/v for DMSO).
-
Improve Mixing Technique: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins in the aqueous buffer to enhance the solubility of the compound.
Issue 2: Suspected Degradation of this compound
Symptoms:
-
Reduced or loss of biological activity in experiments compared to previous batches or literature data.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Potential Causes:
-
Improper storage conditions (e.g., prolonged storage at room temperature, exposure to light).
-
Multiple freeze-thaw cycles of stock solutions.
-
Instability in the experimental buffer or medium.
-
Hydrolysis of the acetonide group in acidic conditions.
Solutions:
-
Verify Storage Conditions: Ensure the compound and its solutions have been stored according to the recommendations (-20°C or -80°C).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Monitor Purity: Regularly check the purity of the stock solution using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
-
pH Control: Maintain a neutral or slightly basic pH in your experimental buffers to minimize the risk of acid-catalyzed hydrolysis of the acetonide group.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer over time.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).
-
Prepare Stability Samples: Dilute the stock solution to the desired final concentration in the test buffer or medium (e.g., 10 µM in PBS or DMEM).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the stability sample, dilute it if necessary with the mobile phase, and inject it into the HPLC system to obtain the initial purity profile.
-
Storage: Store the remaining stability samples under the desired test conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from the stability samples.
-
HPLC Analysis: Analyze each aliquot by HPLC. A typical starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid). The detection wavelength should be set to the absorbance maximum of this compound.
-
Data Analysis: Calculate the percentage of the initial this compound peak area remaining at each time point. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Experimental Workflow for Stability Testing.
References
Validation & Comparative
Ingenol-5,20-acetonide vs. Ingenol: A Comparative Guide for Chemical Synthesis
For researchers, scientists, and drug development professionals, the choice between utilizing Ingenol or its protected form, Ingenol-5,20-acetonide, is a critical decision in the chemical synthesis of novel derivatives. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic synthetic planning.
Ingenol, a complex diterpenoid and a potent activator of protein kinase C (PKC), is a valuable scaffold for the development of therapeutics. However, its inherent instability and the presence of multiple reactive hydroxyl groups present significant challenges in multi-step syntheses. This compound, a protected form of Ingenol, offers a strategic advantage by masking the C5 and C20 hydroxyl groups, thereby enhancing stability and directing reactivity towards the C3 hydroxyl group. This targeted approach is crucial for the efficient synthesis of specific Ingenol esters, such as the clinically relevant Ingenol Mebutate.
Data Presentation: Performance in Chemical Synthesis
The primary advantage of using this compound lies in its ability to facilitate selective reactions with improved yields and purity, minimizing the formation of undesired byproducts. The following table summarizes quantitative data from the synthesis of an Ingenol derivative, highlighting the efficiency of using the protected intermediate.
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| Protection | Ingenol | Acetone (B3395972), Pyridinium (B92312) p-toluenesulfonate, Room Temperature, 12h | This compound | 55% | [1] |
| Coupling | This compound | Angelic acid, DMAP, Toluene (B28343), Room Temperature, 2h | Ingenol-3-angelate-5,20-acetonide | >80% | [1] |
| Deprotection | Ingenol-3-angelate-5,20-acetonide | Aqueous Hydrochloric Acid, Room Temperature | Ingenol-3-angelate | 69% | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are for the key steps in the synthesis of Ingenol derivatives via the this compound intermediate.
Synthesis of this compound
-
Materials: Ingenol, Acetone, Pyridinium p-toluenesulfonate.
-
Procedure: To a solution of Ingenol (100 mg, 0.29 mmol) dissolved in acetone (5 ml), pyridinium p-toluenesulfonate (50 mg) is added. The solution is stirred at room temperature for 12 hours. Following the reaction, the solvent is removed by evaporation. The resulting residue is then purified by gravity column chromatography to yield this compound.[1]
Synthesis of Ingenol-3-angelate from this compound
-
Materials: this compound, Angelic acid, 4-Dimethylaminopyridine (DMAP), Toluene.
-
Procedure: A solution of this compound (100 mg, 0.26 mmol), angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.), and DMAP (48 mg, 0.39 mmol, 1.5 mol. equiv.) in toluene (4 ml) is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a bed of celite and the solvent is evaporated. The crude product is purified by silica (B1680970) gel gravity column chromatography to yield Ingenol-3-angelate-5,20-acetonide.[1]
Deprotection of Ingenol-3-angelate-5,20-acetonide
-
Materials: Ingenol-3-angelate-5,20-acetonide, Aqueous Hydrochloric Acid.
-
Procedure: The deprotection of the acetonide group is carried out in aqueous hydrochloric acid at room temperature.[2] The specific concentration of hydrochloric acid and reaction time are critical parameters that may require optimization depending on the substrate and scale.
Signaling Pathway and Experimental Workflow
Ingenol and its derivatives are known to exert their biological effects through the activation of Protein Kinase C (PKC). Specifically, Ingenol Mebutate has been shown to activate the PKCδ isoform, which in turn triggers downstream signaling through the MEK/ERK pathway, ultimately leading to cell death in targeted cancer cells.[3][4]
Caption: Ingenol Mebutate signaling pathway.
The use of this compound as a strategic intermediate in the synthesis of Ingenol derivatives can be visualized in the following workflow.
Caption: Synthetic workflow using this compound.
References
A Comparative Analysis of the Bioactivity of Ingenol Mebutate and its Precursor, Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivities of ingenol (B1671944) mebutate and Ingenol-5,20-acetonide. While extensive research has elucidated the multifaceted bioactivity of ingenol mebutate, a potent activator of protein kinase C (PKC), public domain data on the biological effects of this compound is notably scarce. Current scientific literature primarily identifies this compound as a key intermediate in the synthesis of more complex ingenol derivatives, rather than an endogenously bioactive compound itself.
This comparison, therefore, focuses on the well-documented bioactivity of ingenol mebutate and contrasts it with the available information on this compound, highlighting the significant knowledge gap regarding the latter's biological profile.
Executive Summary
Ingenol mebutate is a potent PKC agonist with a well-defined dual mechanism of action that includes rapid induction of necrosis in dysplastic cells followed by an inflammatory response. This activity profile has been leveraged in the development of topical treatments for skin conditions. In stark contrast, this compound is primarily recognized as a synthetic precursor to various bioactive ingenol esters. There is a lack of published studies directly investigating its bioactivity, such as its effects on PKC activation, cytotoxicity, or inflammatory responses.
Data Presentation: A Tale of Two Molecules
Due to the limited available data for this compound, a direct quantitative comparison of bioactivity with ingenol mebutate is not feasible. The following table summarizes the known attributes of each compound.
| Feature | Ingenol Mebutate (PEP005) | This compound |
| Primary Role | Bioactive PKC Agonist | Synthetic Intermediate |
| Mechanism of Action | Dual: Rapid necrosis and inflammation | Not documented |
| Protein Kinase C (PKC) Activity | Potent activator, particularly PKCδ[1][2] | Not documented |
| Cytotoxicity | Induces apoptosis and necrosis in various cancer cell lines[1][3] | Not documented |
| Clinical Application | Topical treatment for actinic keratosis[1][] | None |
Bioactivity Profile of Ingenol Mebutate
Ingenol mebutate's bioactivity is characterized by its potent activation of the Protein Kinase C (PKC) family of enzymes. This interaction triggers a cascade of downstream signaling events, culminating in a dual mechanism of action that is particularly effective in the treatment of actinic keratosis.
Mechanism of Action
-
Rapid Lesion Necrosis : Ingenol mebutate induces rapid cell death, primarily through necrosis, in dysplastic keratinocytes. This is thought to be initiated by the disruption of mitochondrial membrane potential and subsequent cellular swelling and lysis.[]
-
Inflammatory Response : Following the initial necrotic phase, ingenol mebutate promotes an inflammatory response characterized by the infiltration of neutrophils. This secondary mechanism helps to eliminate any remaining atypical cells.[5]
Signaling Pathways
The activation of PKC by ingenol mebutate leads to the modulation of several key signaling pathways, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[1]
Caption: Signaling pathway of Ingenol Mebutate.
The Role of this compound as a Synthetic Precursor
The primary role of this compound in the scientific literature is that of a starting material or intermediate in the chemical synthesis of other ingenol derivatives. Its acetonide group serves as a protecting group for the C5 and C20 hydroxyl groups of the ingenol core, allowing for selective modifications at other positions of the molecule. For instance, it has been used in the synthesis of ingenol disoxate, another ingenol derivative.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Detailed experimental protocols for assessing the bioactivity of ingenol mebutate are described in numerous publications. Below are representative methodologies.
Protein Kinase C (PKC) Activation Assay
Objective: To determine the ability of a compound to activate PKC isoforms.
Methodology:
-
Cell Culture: Human keratinocytes or relevant cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of ingenol mebutate or a vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated (activated) forms of different PKC isoforms (e.g., phospho-PKCδ).
-
Detection: The signal is detected using chemiluminescence and quantified to determine the extent of PKC activation relative to the control.
Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effects of a compound on cell viability.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of ingenol mebutate for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
The available scientific evidence establishes a clear distinction between the roles of ingenol mebutate and this compound. Ingenol mebutate is a well-characterized bioactive molecule with potent PKC-activating and cytotoxic properties that have been successfully translated into clinical applications. In contrast, this compound is primarily documented as a synthetic intermediate, and there is a significant absence of data regarding its own biological activity. Future research is warranted to explore whether this compound possesses any intrinsic bioactivity or if its role is exclusively confined to the realm of chemical synthesis. For researchers in drug development, this distinction is critical for understanding the structure-activity relationships within the ingenol class of compounds and for the design of new therapeutic agents.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Purity of Ingenol-5,20-acetonide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals working with ingenol (B1671944) derivatives, ensuring the purity of intermediates like Ingenol-5,20-acetonide is critical for the synthesis of active pharmaceutical ingredients such as ingenol mebutate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of complex molecules like diterpenes due to its high resolution, sensitivity, and quantitative accuracy. A validated HPLC method can effectively separate this compound from its impurities, allowing for precise quantification.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific instruments and impurity profiles.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol (B129727):Water (75:25, v/v) or a gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound reference standard in methanol or acetonitrile. |
| Sample Preparation | Dissolve the this compound sample in the mobile phase or a compatible solvent. |
Method Validation Parameters:
A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. | To ensure the method is selective for the analyte. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. | To demonstrate that the response is proportional to the analyte concentration. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 2%. | To assess the closeness of agreement between a series of measurements. |
| Accuracy (Recovery) | Mean recovery between 98% and 102%. | To determine the closeness of the test results to the true value. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH, mobile phase composition, temperature). | To measure the method's capacity to remain unaffected by small variations. |
Comparison with Alternative Purity Analysis Methods
While HPLC is the primary method for purity validation, other techniques can provide complementary information or be used in specific contexts.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution, quantitative, well-established, and suitable for routine quality control. | Requires specialized equipment and can be time-consuming for method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] | Provides structural information about impurities, highly sensitive and specific. | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile impurities that may not be detected by HPLC. | Requires derivatization for non-volatile compounds like this compound, and high temperatures can cause degradation.[2] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a thin layer of adsorbent. | Simple, rapid, and inexpensive for preliminary screening and monitoring reactions. | Primarily qualitative, less sensitive, and not as accurate for quantification as HPLC. |
Logical Workflow for Purity Validation
The following diagram illustrates a typical workflow for the validation of this compound purity.
Caption: Logical workflow for this compound purity validation.
Signaling Pathway of Ingenol Derivatives
This compound is a precursor to ingenol mebutate, a potent activator of Protein Kinase C (PKC).[3] The activation of the PKC signaling cascade is central to the biological activity of ingenol mebutate.[1][4][5][6][7]
Caption: Simplified PKC signaling pathway activated by ingenol mebutate.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 [ouci.dntb.gov.ua]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Potency of Ingenol Esters: A Comparative Guide to PKC Activation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of various ingenol (B1671944) esters in their activation of Protein Kinase C (PKC), a critical family of enzymes in cellular signaling. This document synthesizes experimental data to offer an objective comparison of their performance, complete with detailed methodologies for key experiments.
Ingenol esters, a class of diterpenoids derived from the plant genus Euphorbia, have garnered significant attention for their potent biological activities, primarily mediated through the activation of PKC isozymes. Their ability to modulate PKC signaling pathways has made them valuable tools in cancer research and immunology. This guide delves into the nuances of PKC activation by different ingenol esters, providing a quantitative comparison of their potency and isoform selectivity.
Quantitative Comparison of Ingenol Ester Activity on PKC Isoforms
The efficacy and biological outcome of ingenol esters are intrinsically linked to their affinity and activation potential for different PKC isoforms. The following tables summarize the binding affinities (Ki) and half-maximal effective concentrations (EC50) of several ingenol esters against various PKC isoforms, compiled from multiple studies.
| Ingenol Ester | PKC Isoform | Binding Affinity (Ki) (nM) | Reference |
| Ingenol-3-angelate (PEP005) | PKCα | 0.3 ± 0.02 | [1] |
| PKCβ | 0.105 ± 0.019 | [1] | |
| PKCγ | 0.162 ± 0.004 | [1] | |
| PKCδ | 0.376 ± 0.041 | [1] | |
| PKCε | 0.171 ± 0.015 | [1] | |
| Ingenol | PKC | 30,000 | [2][3] |
| Ingenol Analog | PKCδ Activation (EC50) (nM) | PKCβII Activation (EC50) (nM) | Reference |
| Ingenol 3-α-methylcyclohexanecarboxylate (Reference Compound 3) | 0.08 | Not Available | [4] |
| 5-deshydroxy-ingenol analog (Compound 5) | 0.2 | < 0.1 | [4] |
| 4-deshydroxy-ingenol analog (Compound 6) | 0.3 | < 0.1 | [4] |
| 4,5-deshydroxy-ingenol analog (Compound 9) | 8 | 6 | [4] |
| 19-O-ester-ingenol analog (Compound 10) | Inactive | 828 | [4] |
| C18-desmethyl-ingenol analog (Compound 3') | 0.07 | < 0.1 | [4] |
Deciphering the Mechanism: PKC Activation and Downstream Signaling
Ingenol esters are potent activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[5] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event induces a conformational change in the enzyme, leading to its activation and translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria.[5]
Activated PKC then phosphorylates a multitude of downstream target proteins, initiating signaling cascades that regulate various cellular processes such as proliferation, differentiation, apoptosis, and inflammation. For instance, the pro-apoptotic effects of ingenol-3-angelate (PEP005) in leukemic cells are mediated through the activation and translocation of PKCδ.[5][6] This can lead to the activation of caspase-3, a key executioner of apoptosis.[5] Furthermore, ingenol ester-induced PKC activation can modulate the activity of other critical signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways.[7]
Experimental Protocols for Comparative Analysis
To facilitate further research and standardized comparison of different ingenol esters, detailed methodologies for key experiments are provided below.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of ingenol esters to directly activate PKC and phosphorylate a substrate peptide.
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide by the activated enzyme. The amount of incorporated radioactivity is proportional to the PKC activity.
Materials:
-
Purified recombinant PKC isoforms
-
Ingenol esters of interest
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (as co-factors)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PS/DAG liposomes, and the specific PKC isoform.
-
Add varying concentrations of the ingenol ester to be tested.
-
Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value for each ingenol ester.
PKC Translocation Assay
This cell-based assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by ingenol esters.
Principle: PKC isoforms tagged with a fluorescent protein (e.g., GFP) are expressed in cells. Upon treatment with an ingenol ester, the translocation of the fluorescently-labeled PKC from the cytoplasm to specific membrane compartments can be observed and quantified using fluorescence microscopy.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, HeLa)
-
Expression vectors for fluorescently-tagged PKC isoforms (e.g., PKCδ-GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Ingenol esters of interest
-
Confocal or fluorescence microscope
Procedure:
-
Seed the cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the expression vector for the fluorescently-tagged PKC isoform.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with varying concentrations of the ingenol esters for a specified time.
-
Visualize the subcellular localization of the fluorescently-tagged PKC using a confocal or fluorescence microscope.
-
Capture images and quantify the fluorescence intensity in the cytoplasm versus the membrane compartments to determine the extent of translocation.
Western Blot Analysis of Downstream Signaling
This method assesses the activation of PKC by measuring the phosphorylation of its downstream targets.
Principle: Cells are treated with ingenol esters, and the phosphorylation status of key downstream signaling proteins (e.g., MARCKS, ERK) is determined by Western blotting using phospho-specific antibodies.
Materials:
-
Cell line of interest
-
Ingenol esters of interest
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for downstream targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with different concentrations of ingenol esters for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 3. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to Ingenol-5,20-Acetonide Derivative Interactions
For researchers and drug development professionals working with ingenol (B1671944) derivatives, understanding the specificity of analytical tools is paramount. This guide addresses the critical topic of antibody cross-reactivity with Ingenol-5,20-acetonide and its derivatives. However, a comprehensive search of publicly available scientific literature and commercial datasheets reveals a significant lack of specific data on antibodies developed directly against this compound and their cross-reactivity profiles with various derivatives.
The primary focus of research on ingenol compounds, such as Ingenol Mebutate (PEP005), has been on their potent biological activity as activators of Protein Kinase C (PKC) isoforms and their subsequent downstream effects, including the induction of an inflammatory response and cell death. While the mechanism of action of Ingenol Mebutate is described as involving a neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC) response, the specific antibodies involved are directed against tumor-associated antigens on the surface of dysplastic cells, not against the ingenol compound itself.
Therefore, this guide will pivot to provide a detailed comparison of the well-documented interactions of ingenol derivatives with their primary cellular targets, the PKC isoforms. This information is crucial for understanding their mechanism of action and for the design of specific assays to measure their activity.
Comparative Analysis of Ingenol Derivative-PKC Isoform Interactions
The biological effects of ingenol derivatives are intricately linked to their ability to activate various isoforms of Protein Kinase C. Different derivatives can exhibit distinct selectivity profiles for these isoforms, leading to varied cellular responses.
| Compound/Derivative | Target PKC Isoform(s) | Observed Biological Effect |
| Ingenol Mebutate (PEP005) | Broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] | Induces rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity (ADCC).[2][3] |
| Modified Ingenol Analogues | Can exhibit exquisite PKC isoform specificity (e.g., selective for PKCβII over PKCδ).[4] | Allows for dissociation of cellular effects, such as retaining neutrophil activation while reducing keratinocyte activation.[4] |
| GSK445A (Ingenol-B derivative) | Activates the PKC pathway, leading to NF-κB activation.[5] | Potent inducer of HIV/SIV transcription from latency.[5] |
Experimental Protocols for Assessing Ingenol Derivative Activity
To evaluate the interaction of ingenol derivatives with their cellular targets and their downstream effects, a variety of experimental protocols can be employed.
Protein Kinase C (PKC) Activation Assay (Western Blot)
This method assesses the activation of specific PKC isoforms by detecting their translocation from the cytosol to cellular membranes or their phosphorylation state upon treatment with an ingenol derivative.
Materials:
-
Cell line of interest (e.g., Colo205)
-
Ingenol derivative of interest (e.g., PEP005)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCα, PKCδ)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with the ingenol derivative at various concentrations and time points. Include a positive control (PMA) and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of PKC activation.
Cellular Viability and Apoptosis Assays
These assays are used to quantify the cytotoxic effects of ingenol derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Ingenol derivative
-
MTT or similar cell viability reagent
-
Caspase-3 activation assay kit
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the ingenol derivative for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing the Mechanism of Action
To better understand the cellular processes initiated by ingenol derivatives, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of Ingenol derivatives.
Caption: Workflow for assessing Ingenol derivative activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]
Ingenol-5,20-acetonide Analogs: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Ingenol-5,20-acetonide and its analogs represent a promising class of diterpenoids with potent anticancer properties. These compounds are derivatives of ingenol (B1671944), a natural product extracted from the sap of plants of the Euphorbia genus. The core structure of ingenol can be chemically modified to produce a range of analogs with potentially enhanced efficacy and improved pharmacological profiles. This guide provides a comparative overview of the in vitro and in vivo efficacy of ingenol analogs, with a focus on their mechanisms of action, supported by experimental data from various studies. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this guide synthesizes data from studies on closely related ingenol derivatives to provide a valuable reference for researchers in the field.
Mechanism of Action: Protein Kinase C Activation
A primary mechanism of action for many ingenol analogs, including the well-studied ingenol mebutate (PEP005), is the activation of Protein Kinase C (PKC) isozymes. PKC plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Ingenol analogs are known to be potent activators of the novel and classical PKC isoenzymes.
The activation of specific PKC isoforms, particularly PKCδ, is a key event in the anticancer effects of these compounds. Translocation of activated PKCδ from the cytoplasm to various cellular compartments, including the nucleus and mitochondria, triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells. This targeted activation of PKCδ is a hallmark of the therapeutic potential of ingenol analogs.
In Vitro Efficacy: Cytotoxicity and Apoptosis Induction
The in vitro anticancer activity of ingenol analogs is typically evaluated by assessing their cytotoxicity against various cancer cell lines and their ability to induce apoptosis.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values of several ingenol analogs against different cancer cell lines, as reported in various studies. It is important to note that these are not direct comparisons of this compound analogs but of other ingenol derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Melanoma | ~38 | [1] |
| Ingenol-3-angelate (I3A) | HT144 | Melanoma | ~46 | [1] |
| Ingenol-20-benzoate | T47D | Breast Cancer | Not specified | [2] |
| Ingenol-20-benzoate | MDA-MB-231 | Breast Cancer | Not specified | [2] |
| Ingenol Mebutate (IM) | Panc-1 | Pancreatic Cancer | 0.0431 ± 0.0168 | [3] |
Apoptosis Induction
Ingenol analogs have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The activation of PKCδ by ingenol compounds can lead to the activation of caspases, a family of proteases that execute the apoptotic process. Studies have demonstrated that treatment with ingenol derivatives results in an increased percentage of apoptotic cells in culture.
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo anticancer efficacy of ingenol analogs is often assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. The ability of the compounds to inhibit tumor growth is then monitored over time.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Procedure:
-
Cell Treatment: Treat cancer cells with the ingenol analogs for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
This model is used to evaluate the antitumor activity of compounds in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the ingenol analogs via a suitable route (e.g., intraperitoneal, intravenous, or topical).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Structure-Activity Relationship of Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) derivatives, a class of diterpenoids isolated from the sap of Euphorbia species, have garnered significant attention in medicinal chemistry due to their potent biological activities. The most prominent member, ingenol mebutate (ingenol-3-angelate), was approved for the topical treatment of actinic keratosis. The therapeutic potential of these compounds is intrinsically linked to their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to understand and optimize their effects. This guide provides a comparative analysis of key ingenol derivatives, focusing on their biological activity, supported by experimental data and detailed methodologies.
Unraveling the Mechanism: The Role of Protein Kinase C
The primary molecular target of ingenol derivatives is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2][3] Ingenol derivatives are potent activators of PKC isoforms.[1][4] The interaction is primarily mediated by the C1 domain of PKC. This activation triggers a cascade of downstream events, including the induction of inflammatory responses and direct cytotoxicity, which contribute to the therapeutic effects of these compounds.[1][5][6] The dual mechanism of action of ingenol mebutate, for instance, involves rapid lesion necrosis followed by a neutrophil-mediated, antibody-dependent cellular cytotoxicity.[6]
Structure-Activity Relationship: The Ingenol Core and its Modifications
The ingenol scaffold is a complex tetracyclic structure. SAR studies have revealed that modifications at specific positions on this core can dramatically alter the biological activity and selectivity of the derivatives.
A key area of modification is the C-3 position . Esterification of the hydroxyl group at this position has been a primary strategy for synthesizing novel ingenol derivatives with improved properties. The nature of the ester group influences the compound's stability, lipophilicity, and interaction with the PKC binding pocket.
Comparative Analysis of Ingenol Derivatives
To illustrate the impact of structural modifications, this guide compares the biological activity of ingenol mebutate (ingenol-3-angelate) with a series of ingenol-3-benzoates .
| Compound | Modification at C-3 | PKCδ Activation (EC50, nM) | Keratinocyte Cytotoxicity (IC50, µM) | Reference |
| Ingenol Mebutate | Angelate | 2.1 | 0.84 | [7][8] |
| Ingenol-3-benzoate | Benzoate (B1203000) | 13.0 | >10 | [7] |
| Ingenol-3-(4-methoxybenzoate) | 4-Methoxybenzoate | 8.0 | >10 | [7] |
| Ingenol-3-(4-nitrobenzoate) | 4-Nitrobenzoate | 25.0 | >10 | [7] |
Data Interpretation:
The data clearly demonstrates that the ester group at the C-3 position significantly influences the biological activity of ingenol derivatives. Ingenol mebutate, with its angelate group, is a more potent activator of PKCδ and exhibits significantly higher cytotoxicity against keratinocytes compared to the benzoate derivatives. Among the benzoate analogs, substitutions on the phenyl ring modulate PKCδ activation, with the 4-methoxy derivative being more potent than the parent benzoate and the 4-nitro derivative. This highlights the subtle electronic and steric effects that can be exploited in the design of new ingenol-based drug candidates.
Experimental Protocols
Protein Kinase Cδ (PKCδ) Activation Assay
Objective: To determine the potency of ingenol derivatives in activating the PKCδ isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PKCδ enzyme is used. A synthetic fluorescent peptide substrate is prepared in a suitable buffer (e.g., HEPES buffer containing MgCl2, ATP, and a calcium source).
-
Compound Preparation: Ingenol derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The PKCδ enzyme, the fluorescent peptide substrate, and the ingenol derivative (or vehicle control) are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by monitoring the increase in fluorescence resulting from the phosphorylation of the peptide substrate. This is typically done using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration. The EC50 value, representing the concentration at which the compound elicits 50% of the maximal enzyme activation, is calculated using a suitable nonlinear regression model (e.g., sigmoidal dose-response curve).[7]
Keratinocyte Cytotoxicity Assay
Objective: To assess the cytotoxic effects of ingenol derivatives on human keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The ingenol derivatives are added to the cells at various concentrations. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are also included.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Visualizing the Pathways
To further understand the context of these SAR studies, the following diagrams illustrate the general mechanism of action of ingenol derivatives and a typical experimental workflow.
Caption: General signaling pathway of ingenol derivatives.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of Ingenol-5,20-acetonide: LC-MS/MS vs. HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ingenol-5,20-acetonide, a derivative of the potent diterpenoid ingenol (B1671944), is critical for preclinical and clinical research, including pharmacokinetic, metabolism, and toxicology studies. This guide provides an objective comparison of two prominent analytical methodologies for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This comparison is supported by experimental data and detailed protocols for researchers seeking to establish robust analytical workflows.
Method Comparison at a Glance
For the sensitive and selective quantification of this compound in biological matrices, LC-MS/MS is the superior method. While HPLC-DAD presents a more accessible and cost-effective alternative, it may lack the requisite sensitivity for bioanalytical applications without derivatization.
| Parameter | LC-MS/MS | HPLC-DAD |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV-Vis absorbance |
| Selectivity | Very High | Moderate to Low |
| Sensitivity | Very High (sub-ng/mL) | Low (µg/mL to high ng/mL) |
| Throughput | High | Moderate |
| Cost | High | Low |
| Expertise | High | Moderate |
Quantitative Performance Data
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-DAD methods for the analysis of ingenol derivatives, based on available literature for related compounds.
| Performance Metric | LC-MS/MS for Ingenol Mebutate[1][2] | HPLC-DAD for Diterpenoids[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in human blood | Typically in the µg/mL range |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <5% |
| Accuracy (%Bias) | ±15% | ±5% |
Experimental Workflows
The experimental workflows for both methodologies are outlined below.
Detailed Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a robust starting point for the development of a validated bioanalytical method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 150 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[4]
-
Gradient: 5-90% B over 15 minutes, followed by a wash and re-equilibration[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[4]
-
Autosampler Temperature: 4°C[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of an this compound standard. Precursor ion will be [M+H]⁺ or [M+Na]⁺. Product ions will be characteristic fragments.
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
Alternative Method: HPLC-DAD for this compound Quantification
This method is suitable for the analysis of higher concentration samples, such as in formulation development or for the analysis of plant extracts.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample (e.g., dissolved plant extract) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-DAD Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1 mL/min[3]
-
Gradient: A gradient elution is recommended to ensure adequate separation from other components in the matrix.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Ingenol esters lack a strong chromophore, so detection will likely be in the low UV range (e.g., 210-230 nm). A full UV scan from 200-400 nm should be performed to determine the optimal wavelength.
Signaling Pathway Diagram
While this compound's direct signaling pathway is not the focus of this analytical guide, the mechanism of action for the parent compound, ingenol, and its derivatives like ingenol mebutate involves the activation of Protein Kinase C (PKC), leading to a localized inflammatory response and apoptosis in targeted cells.
Conclusion
The choice of analytical method for the detection of this compound is highly dependent on the specific research question and the nature of the sample matrix. For bioanalytical studies requiring high sensitivity and selectivity, a validated LC-MS/MS method is indispensable. For applications where analyte concentrations are higher and cost is a primary consideration, HPLC-DAD offers a viable alternative, although challenges in achieving adequate sensitivity must be addressed. The protocols and data presented in this guide serve as a comprehensive resource for researchers to establish and validate appropriate analytical methodologies for their studies involving this compound.
References
- 1. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative characteristic of the inflammatory diterpenes in the roots of Euphorbia fischeriana with different preparation method using HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Synthetic Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of synthetically produced Ingenol-5,20-acetonide. By comparing the analytical data of a synthetic sample against a well-characterized reference standard, researchers can ensure the structural integrity and purity of their compound, a critical step in drug discovery and development. This compound is a key intermediate in the synthesis of various ingenol (B1671944) derivatives, which are known for their potent biological activities. Its increased stability compared to ingenol makes it a valuable precursor in medicinal chemistry.[][2]
Experimental Workflow for Identity Confirmation
The following workflow outlines the necessary steps to confidently identify synthetic this compound. This process involves a multi-technique approach, leveraging the strengths of chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Caption: Experimental workflow for the identity confirmation of synthetic this compound.
Data Presentation: A Comparative Analysis
A direct comparison of the analytical data from the synthetic sample and a certified reference standard is paramount. The following tables provide a template for organizing this data.
Table 1: Chromatographic Comparison
| Parameter | Synthetic Sample | Reference Standard | Acceptance Criteria |
| HPLC Retention Time (min) | [Insert Value] | [Insert Value] | ± 2% of Reference |
| TLC Retention Factor (Rf) | [Insert Value] | [Insert Value] | ± 5% of Reference |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
This compound has a molecular formula of C₂₃H₃₂O₅ and a theoretical monoisotopic mass of 388.22497 g/mol .
| Ion | Synthetic Sample (m/z) | Reference Standard (m/z) | Mass Accuracy (ppm) |
| [M+H]⁺ | [Insert Value] | [Insert Value] | < 5 ppm |
| [M+Na]⁺ | [Insert Value] | [Insert Value] | < 5 ppm |
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Synthetic Sample | Reference Standard |
| [Value] | [e.g., d] | [Value] | [e.g., H-1] | [Observed δ] | [Reference δ] |
| ... | ... | ... | ... | ... | ... |
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Synthetic Sample | Reference Standard |
| [Value] | [e.g., C-1] | [Observed δ] | [Reference δ] |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthetic sample and reference standard in the mobile phase to a concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane. The ratio should be optimized to achieve an Rf value between 0.3 and 0.5.
-
Visualization: UV light (254 nm) and staining with a potassium permanganate (B83412) solution.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Thermo Scientific Q Exactive HF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Orbitrap.
-
Resolution: 120,000.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dissolve samples in methanol (B129727) to a concentration of approximately 10 µg/mL and introduce via direct infusion or LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to enable full assignment of the proton and carbon signals.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
Logical Framework for Data Interpretation
The confirmation of the synthetic this compound's identity is based on a logical progression of data comparison.
Caption: Logical decision-making process for confirming the identity of synthetic this compound.
By following this structured approach and ensuring that the experimental data for the synthetic sample aligns with that of a certified reference standard across all analytical techniques, researchers can have high confidence in the identity and quality of their synthesized this compound. This rigorous confirmation is a prerequisite for its use in further research and development activities.
References
A Comparative Analysis of Novel Ingenol Derivatives and the Benchmark Ingenol Mebutate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of newly developed ingenol (B1671944) derivatives against the clinically relevant Ingenol Mebutate (formerly known as Ingenol-3-angelate or PEP005). The focus is on two key biological activities central to the therapeutic potential of this compound class: Protein Kinase C (PKC) activation and cytotoxic effects against cancer cell lines. All presented data is sourced from peer-reviewed studies to ensure accuracy and objectivity.
Introduction to Ingenol Derivatives
Ingenol and its derivatives are diterpenoids extracted from the Euphorbia plant species.[1] These compounds are potent modulators of Protein Kinase C (PKC) isoforms, key enzymes in cellular signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[1][2] Ingenol Mebutate, an ester of the parent compound ingenol, is approved for the topical treatment of actinic keratosis, a premalignant skin condition.[3][4][5] Its mechanism of action is believed to involve the induction of cell death in transformed keratinocytes and the promotion of an inflammatory response that eliminates remaining tumor cells.[3][4]
The development of new ingenol derivatives is focused on improving therapeutic efficacy, enhancing stability, and reducing off-target effects. This guide serves as a resource for researchers to compare the performance of these novel compounds against the established benchmark, Ingenol Mebutate. Of note, Ingenol-5,20-acetonide, while a crucial and stable intermediate in the synthesis of many ingenol esters, is not included as a biological benchmark due to a lack of available data on its direct biological activity.
Comparative Biological Activity
The primary mechanism of action of ingenol derivatives is the activation of PKC isoforms.[1][2] This activity is critical for their anti-cancer effects. The following tables summarize the quantitative data on the PKC activation and cytotoxic activity of various ingenol derivatives.
Table 1: Comparative PKC Activation of Ingenol Derivatives
This table presents the half-maximal effective concentration (EC50) values for the activation of PKCβII by a series of ingenol derivatives. Lower EC50 values indicate higher potency.
| Compound | EC50 for PKCβII Activation (nM) |
| Ingenol Derivative 5 | < 1 |
| Ingenol Derivative 6 | < 1 |
| Ingenol Derivative 9 | 6 |
| Ingenol Derivative 10 | 828 |
| Ingenol Derivative 3' | < 1 |
Data sourced from a study on C-H oxidation of ingenanes.[6] The specific structures of derivatives 5, 6, 9, 10, and 3' can be found in the cited publication.
Table 2: Comparative Cytotoxicity of Ingenol Derivatives in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of various ingenol derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| Ingenol-20-benzoate (11) | T47D (Breast Cancer) | Not explicitly quantified, but identified as a promising antitumor compound[6] |
| MDA-MB-231 (Breast Cancer) | Not explicitly quantified, but identified as a promising antitumor compound[6] | |
| Ingenol-3-dodecanoate (IngC) | Various Glioma Cell Lines | Exhibited dose-time-dependent cytotoxic effects[7] |
| GSK445A (Stabilized Ingenol-B derivative) | HIV-Jurkat cell lines | EC50 of 1 nM for HIV latency reversal[8] |
| Ingenol-B | HIV-Jurkat cell lines | EC50 of 13 nM for HIV latency reversal[8] |
| Primary CD4+ T cells (HIV donors) | ~200 nM for HIV latency reversal[8] |
Note: Direct comparative IC50 values for a wide range of new ingenol derivatives against multiple cancer cell lines from a single study are challenging to consolidate from the available literature. The data presented highlights promising compounds and their reported activities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protein Kinase C (PKC) Activation Assay
This protocol outlines a common method for determining the in vitro activation of PKC isoforms by ingenol derivatives.
Principle:
This assay measures the phosphorylation of a specific substrate by PKC. The amount of phosphorylated substrate is proportional to the PKC activity and can be quantified using a variety of detection methods, including ELISA-based assays with phospho-specific antibodies.[9]
Materials:
-
Purified PKC isoforms
-
PKC substrate peptide (pre-coated on a microplate)
-
ATP
-
Ingenol derivatives (test compounds)
-
Phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control
-
Assay buffer
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
Chromogenic substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the ingenol derivatives and the positive control (PMA) in the assay buffer.
-
Kinase Reaction: Add the purified PKC isoform to the wells of the substrate-coated microplate.
-
Compound Addition: Add the different concentrations of the ingenol derivatives or controls to the respective wells.
-
Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Wash the wells to remove ATP and non-bound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chromogenic substrate.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 values using a suitable software.
MTT Cytotoxicity Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of ingenol derivatives on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
96-well plates
-
Ingenol derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentrations to determine the IC50 values.
Visualizations
Signaling Pathway
The primary signaling pathway activated by ingenol derivatives involves the activation of Protein Kinase C (PKC).
Caption: Simplified signaling pathway of ingenol derivatives via PKC activation.
Experimental Workflow
The following diagram illustrates the general workflow for benchmarking new ingenol derivatives.
Caption: General experimental workflow for comparing new ingenol derivatives.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ingenol-5,20-acetonide: A Guide for Laboratory Professionals
Key Disposal Considerations
The appropriate disposal route for any chemical is determined by its physical and hazardous properties. For a research compound like Ingenol-5,20-acetonide, where a specific hazard classification may not be easily accessible, a cautious approach is paramount. The following table outlines the essential characteristics to consider.
| Characteristic | Implication for Disposal | Recommended Action for this compound |
| Physical State | Solid, liquid, or gas determines the type of container and handling required. | This compound is typically a solid.[1] It should be handled in a way that minimizes dust generation. |
| Solubility | Solubility in solvents like DMSO, methanol, or dichloromethane (B109758) indicates how it might be prepared in solutions.[1] | Solutions of this compound should be treated as chemical waste. |
| Hazard Classification | Determines if the waste is hazardous (e.g., flammable, corrosive, reactive, toxic). | In the absence of specific data, treat this compound as a hazardous chemical as a precautionary measure. A related compound, Ingenol-3,4,5,20-diacetonide, is listed as not a hazardous substance.[2] However, another acetonide, Triamcinolone acetonide, is classified as hazardous.[3][4] |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations, such as those from the EPA and RCRA.[5][6][7] | All disposal must be conducted through a licensed hazardous waste management company. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the proper disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and wipes, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Dispose of solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.[9]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[8]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic, or as directed by your institution's safety office.[10]
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[11]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[8][9] Keep containers closed except when adding waste.
-
Secondary Containment: Store waste containers in a designated secondary containment area to prevent spills.[8] This area should be clearly marked and away from general lab traffic.
3. Storage and Accumulation:
-
Adhere to your institution's guidelines for the maximum accumulation time and quantity of hazardous waste allowed in the laboratory.[8][11]
-
Store waste in a well-ventilated area, away from heat sources and incompatible materials.[9]
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[12][13] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[6][13]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. acs.org [acs.org]
- 13. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
